molecular formula C9H8F2O B2580819 1-(2,6-Difluorophenyl)cyclopropan-1-ol CAS No. 1250163-79-1

1-(2,6-Difluorophenyl)cyclopropan-1-ol

Cat. No.: B2580819
CAS No.: 1250163-79-1
M. Wt: 170.159
InChI Key: SRUNPIFYQNAODL-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)cyclopropan-1-ol is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-difluorophenyl)cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUNPIFYQNAODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250163-79-1
Record name 1-(2,6-difluorophenyl)cyclopropan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclopropan-1-ol: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profiles of drug candidates. The 2,6-difluorophenyl group and the cyclopropanol moiety are two such privileged scaffolds. The former is known to modulate metabolic stability and binding affinity through steric and electronic effects, while the latter introduces conformational rigidity and a unique three-dimensional vector for molecular interactions. The convergence of these two motifs in 1-(2,6-Difluorophenyl)cyclopropan-1-ol presents a compound of significant interest for researchers and scientists in drug development. This technical guide provides a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic pathway, offering a foundational understanding for its potential applications.

Chemical Structure and Core Properties

This compound is a tertiary alcohol characterized by a cyclopropane ring and a 2,6-difluorophenyl substituent attached to the same carbon atom. This unique arrangement imparts specific steric and electronic properties that are highly relevant in the design of novel therapeutics.

Key Identifiers
PropertyValueSource
CAS Number 1250163-79-1[1]
Molecular Formula C₉H₈F₂O[1][2]
Molecular Weight 170.16 g/mol [1][2]
Canonical SMILES C1CC1(C2=C(C=CC=C2F)F)O[2]
InChI InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2[2]

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0.87,0.5!", fontcolor="#202124"]; C_phenyl [label="C", pos="-1.4,0!", fontcolor="#202124"]; OH [label="OH", pos="0,1.5!", fontcolor="#202124"]; C_ortho1 [label="C", pos="-2.1,0.7!", fontcolor="#202124"]; F1 [label="F", pos="-1.8,1.9!", fontcolor="#34A853"]; C_meta1 [label="C", pos="-3.2,0.7!", fontcolor="#202124"]; C_para [label="C", pos="-3.9,0!", fontcolor="#202124"]; C_meta2 [label="C", pos="-3.2,-0.7!", fontcolor="#202124"]; C_ortho2 [label="C", pos="-2.1,-0.7!", fontcolor="#202124"]; F2 [label="F", pos="-1.8,-1.9!", fontcolor="#34A853"];

// Bond edges C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C1 [color="#202124"]; C1 -- C_phenyl [color="#202124"]; C1 -- OH [color="#EA4335"]; C_phenyl -- C_ortho1 [color="#202124"]; C_ortho1 -- F1 [color="#34A853"]; C_ortho1 -- C_meta1 [color="#202124"]; C_meta1 -- C_para [color="#202124"]; C_para -- C_meta2 [color="#202124"]; C_meta2 -- C_ortho2 [color="#202124"]; C_ortho2 -- F2 [color="#34A853"]; C_ortho2 -- C_phenyl [color="#202124"]; } Figure 1: Chemical Structure of this compound.

Predicted Physicochemical and Spectroscopic Properties

Predicted Mass Spectrometry Data

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are crucial for its identification in mass spectrometry analysis.[2]

AdductPredicted m/z
[M+H]⁺ 171.06160
[M+Na]⁺ 193.04354
[M-H]⁻ 169.04704
[M]⁺ 170.05377
Theoretical Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The cyclopropyl methylene protons (CH₂) would likely appear as complex multiplets in the upfield region (approx. 0.5-1.5 ppm). The aromatic protons would reside in the downfield region (approx. 7.0-7.5 ppm), with their splitting pattern influenced by fluorine coupling. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would show a signal for the quaternary carbon of the cyclopropane ring attached to the hydroxyl group and the phenyl ring (approx. 60-80 ppm). The cyclopropyl methylene carbons would be found at a higher field (approx. 10-25 ppm). The aromatic carbons would appear in the range of 110-165 ppm, with the carbons directly bonded to fluorine exhibiting characteristic splitting.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. A single resonance is expected for the two equivalent fluorine atoms on the phenyl ring. Its chemical shift would be indicative of the electronic environment of the 2,6-difluorophenyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands would be observable in the 1100-1300 cm⁻¹ region. C-H stretching vibrations for the aromatic and cyclopropyl groups would be present around 2900-3100 cm⁻¹.

Proposed Synthetic Route: The Kulinkovich Reaction

A plausible and efficient method for the synthesis of this compound is the Kulinkovich reaction. This reaction is well-established for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst.[3]

dot graph "synthesis_workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="Methyl 2,6-difluorobenzoate", fillcolor="#FBBC05"]; reagents [label="EtMgBr, Ti(O-iPr)4\nTHF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853"];

start -> reagents [label="Kulinkovich Reaction"]; reagents -> product; } Figure 2: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of methyl 2,6-difluorobenzoate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), titanium(IV) isopropoxide (0.2 equivalents) is added.

  • Addition of Grignard Reagent: The solution is cooled to room temperature, and ethylmagnesium bromide (2.2 equivalents, as a solution in THF) is added dropwise while maintaining the temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 1-3 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting ester.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Disclaimer: This is a proposed protocol and has not been experimentally validated. Optimization of reaction conditions may be necessary.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block in drug discovery.

  • Metabolic Stability: The presence of two fluorine atoms at the ortho positions of the phenyl ring can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of the molecule. This can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.[4]

  • Improved Physicochemical Properties: The introduction of fluorine can modulate properties such as lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

  • Novel Chemical Space: The unique three-dimensional structure of this compound allows for the exploration of novel chemical space, which can lead to the discovery of new intellectual property.

Safety and Handling

While a specific safety data sheet for this compound is not available, based on analogous compounds, it should be handled with care. It is predicted to be a skin and eye irritant.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Handle in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. Its unique combination of a conformationally rigid cyclopropanol and an electronically modified difluorophenyl ring offers a compelling scaffold for the design of novel therapeutic agents with improved pharmacological properties. While experimental data on this specific molecule is sparse, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential applications, thereby serving as a valuable resource for researchers in the field.

References

  • Enamine. Safety Data Sheet - this compound.
  • KISHIDA CHEMICAL CO., LTD.
  • AK Scientific, Inc.
  • PubChem. This compound. PubChemLite.
  • Chemenu. cas 1314672-24-6|| where to buy 1-(2,6-Difluorophenyl)cyclopropanamine.
  • Organic Chemistry Portal. Synthesis of cyclopropanols.
  • Cayman Chemical. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride).
  • Fisher Scientific.
  • ROCOL.
  • Fluorochem. 1-(2,6-DIFLUOROPHENYL)CYCLOPROPANAMINE.
  • ChemicalBook. 1-(2,6-difluorophenyl)cyclopropanamine | 1314672-24-6.
  • Daicel Pharma Standards. Ticagrelor Impurities Manufacturers & Suppliers.
  • ChemicalBook. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9.
  • PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9834068, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Reaction of Esters with Ethylmagnesium Bromide. A Convenient Method for the Synthesis of 1-Substituted Cyclopropanols. Synthesis, 1991(03), 234.
  • Beilstein Journals.
  • Sunway Pharm. This compound - CAS:1250163-79-1.
  • European Patent Office. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • 3W Pharm. This compound - CAS:1250163-79-1.

Sources

Thermodynamic Stability of Fluorinated Cyclopropanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into strained ring systems represents a high-reward challenge in modern drug discovery. While the cyclopropane ring is a well-established bioisostere for alkyl groups, introducing a hydroxyl group (cyclopropanol) and fluorine substituents creates a unique thermodynamic landscape.

This guide addresses the stability profiles of fluorinated cyclopropanol derivatives , specifically distinguishing between the kinetically trapped 1-(trifluoromethyl)cyclopropanols (highly valuable bioisosteres) and the thermodynamically unstable 1-fluorocyclopropanols (transient intermediates). We provide actionable protocols for assessing their stability and handling these motifs to prevent inadvertent ring-opening to


-fluoro ketones.

Part 1: Theoretical Framework & Stability Spectrum

The Thermodynamic Paradox

Cyclopropanols possess significant ring strain energy (RSE ~27-29 kcal/mol). The addition of fluorine introduces two competing stereoelectronic effects:

  • Stabilization (The Gem-Difluoro Effect): In gem-difluorocyclopropanes, the interaction between the fluorine lone pair (

    
    ) and the anti-bonding orbital of the adjacent C-C bond (
    
    
    
    ) or C-F bond (
    
    
    ) lowers the ground state energy.
  • Destabilization (The Anomeric Push): In 1-fluorocyclopropanol, the oxygen lone pair (

    
    ) and the fluorine atom on the same strained carbon create a "push-pull" system. The donation of electron density from oxygen into the ring 
    
    
    
    orbital facilitates ring opening, a process significantly accelerated by the relief of ring strain.
The Stability Hierarchy

Researchers must categorize these derivatives into three distinct stability classes to determine handling requirements.

Derivative ClassStructure DescriptionThermodynamic StatusPrimary Decomposition Pathway
Class A: 1-(Trifluoromethyl)cyclopropanols

group geminal to OH.
Stable. Kinetic barrier to ring opening is high.Dehydration to vinyl species (under extreme acid).
Class B: Gem-Difluorocyclopropanes F atoms on C2/C3; OH on C1.Metastable. Sensitive to specific bond cleavage.Distal bond cleavage (radical or thermal).[1]
Class C: 1-Fluorocyclopropanols F atom geminal to OH.Unstable. Transient intermediate.Rapid ring opening to

-fluoro ketones.
Visualization: Energy Landscape

The following diagram illustrates the reaction coordinate for the ring-opening of Class A vs. Class C derivatives.

StabilityLandscape Reactant_CF3 1-CF3-Cyclopropanol (Local Minima) TS_CF3 TS (High Barrier) Steric Bulk + C-F Bond Strength Reactant_CF3->TS_CF3  Slow   Reactant_F 1-F-Cyclopropanol (High Energy) Product_CF3 Ring Open Product (Thermodynamic Sink) TS_CF3->Product_CF3 TS_F TS (Low Barrier) Stereoelectronic Assist Reactant_F->TS_F  Fast   Product_F alpha-Fluoro Ketone TS_F->Product_F

Figure 1: Comparative energy landscape showing the high kinetic barrier protecting 1-(trifluoromethyl)cyclopropanols versus the facile rearrangement of 1-fluorocyclopropanols.

Part 2: Decomposition Mechanisms

Understanding how these molecules degrade is essential for designing synthesis and storage protocols.

The "Hemi-Ketal" Collapse (Class C)

1-fluorocyclopropanol is electronically analogous to a hemi-ketal. However, instead of eliminating an alcohol to form a ketone, it breaks a carbon-carbon bond. This rearrangement is driven by the overlap of the oxygen lone pair with the back-side of the C1-C2


 bond.

Mechanism:

  • Proton Transfer: Base deprotonates OH (or acid protonates the ring).

  • Ring Opening: The

    
     interaction breaks the ring.
    
  • Fluorine Fate: Unlike a leaving group, the fluorine remains attached to the

    
     carbon initially, or migrates depending on the specific substitution, ultimately yielding an 
    
    
    
    -fluoro ketone.
Distal Bond Cleavage (Class B)

For gem-difluorocyclopropanes (where F is not on the carbinol carbon), the C2-C3 bond (distal to the substituent) is often the weakest, particularly under radical conditions. This is exploited in synthetic methodology but represents a liability under oxidative stress.

Decomposition cluster_0 Acid-Catalyzed Ring Opening (Class C) Start 1-Fluorocyclopropanol Protonation Protonated Intermediate (OH2+) Start->Protonation + H+ TS Transition State (C-C Bond Breaking) Protonation->TS Strain Relief End alpha-Fluoro Ketone TS->End Rearrangement

Figure 2: The acid-catalyzed decomposition pathway of 1-fluorocyclopropanol derivatives.

Part 3: Experimental Assessment Protocols

To validate the stability of a new fluorinated cyclopropanol derivative, use the following self-validating protocols.

Protocol 3.1: Accelerated Stability Testing (Arrhenius Model)

Purpose: Predict shelf-life (


) at 

C and

C without waiting months.

Materials:

  • NMR Spectrometer (400 MHz+).

  • Internal Standard:

    
    -Trifluorotoluene (inert, sharp 
    
    
    
    signal).
  • Solvent:

    
     (non-nucleophilic, polar aprotic).
    

Workflow:

  • Sample Prep: Dissolve derivative (10 mg) and Internal Standard (1 eq) in

    
     (0.6 mL).
    
  • Baseline: Acquire

    
     and 
    
    
    
    NMR at
    
    
    .
  • Thermal Stress: Incubate separate aliquots at 40°C, 50°C, and 60°C.

  • Monitoring: Measure concentration of starting material vs. standard at 1-hour intervals for 12 hours.

  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Calculate Activation Energy (

      
      ).
      
    • Extrapolate

      
       to storage temperatures.
      
Protocol 3.2: Reaction Monitoring via NMR

Why:


 NMR is superior to LCMS for these compounds because LCMS acidic mobile phases can induce decomposition during analysis, leading to false instability data.

Key Shifts (Reference


 = 0 ppm): 
  • Cyclopropyl-CF3:

    
     to 
    
    
    
    ppm (Doublet or Singlet).
  • Ring-Opened Ketone (

    
    ): 
    
    
    
    to
    
    
    ppm (Shift often subtle; look for loss of coupling to ring protons).
  • Acyl Fluoride (Decomposition):

    
     to 
    
    
    
    ppm (Distinctive downfield shift).

Part 4: Synthetic Implications & Handling

Synthesis Recommendations

Direct Kulinkovich reaction of fluorinated esters is often low-yielding due to the instability of the titanacycle intermediate.

  • Recommended Route: Use Photocatalytic Radical Addition of

    
    -cyclopropyl radicals to ketones or Deoxyfluorination  of cyclopropane carboxylic acids using 
    
    
    
    or Fluolead™.
  • Bioisostere Design: When replacing a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group, expect a lipophilicity increase (

    
    ) and improved metabolic stability against CYP450 oxidation.
    
Storage Conditions
  • Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage of Class C derivatives. Store in

    
     or Toluene.
    
  • Additives: Store with trace solid

    
     to scavenge trace acid which catalyzes ring opening.
    
  • Temperature: Class A derivatives are stable at RT; Class B/C require -20°C.

References

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein J. Org. Chem. (2025).[2] Link

  • A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis (2025). Link

  • General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate (2022). Link

  • Kulinkovich Reaction Mechanism and Applications. Organic Chemistry Portal. Link

  • The strain energy of fluorinated cyclopropanes. Journal of Fluorine Chemistry. Link

Sources

An In-Depth Technical Guide to the Metabolic Stability Profiling of 1-(2,6-Difluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Design of 1-(2,6-Difluorophenyl)cyclopropan-1-ol

In the landscape of modern medicinal chemistry, the design of a drug candidate is a meticulous balancing act of optimizing potency, selectivity, and pharmacokinetic properties. The metabolic stability of a new chemical entity (NCE) is a cornerstone of its pharmacokinetic profile, directly influencing its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1] This guide provides a comprehensive technical overview of the anticipated metabolic profile of this compound and the robust experimental methodologies required to define it.

The structure of this compound is a thoughtful convergence of motifs designed to enhance metabolic robustness:

  • 2,6-Difluorophenyl Group: The strategic placement of fluorine atoms on the phenyl ring is a well-established tactic to modulate the electronic properties of the molecule and, critically, to block sites susceptible to oxidative metabolism.[2][3] The C-F bond is significantly stronger than the C-H bond, making it resistant to cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism.[4][5] This substitution pattern is intended to prevent aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds.[6]

  • Cyclopropyl Ring: The cyclopropyl moiety introduces conformational rigidity. Its high C-H bond dissociation energy often results in a reduced susceptibility to oxidative metabolism by CYP enzymes compared to more flexible aliphatic chains.[7]

  • Tertiary Alcohol: The tertiary alcohol at the benzylic position is a potential site for Phase II conjugation reactions, primarily glucuronidation, which can facilitate excretion.

This guide will dissect the probable metabolic fate of this molecule and provide detailed, field-proven protocols for its empirical validation using standard in vitro assays.

Part 1: Predicted Metabolic Profile & Rationale

Based on its chemical structure, we can hypothesize the primary metabolic pathways for this compound. The dominant pathways are likely to be Phase II conjugation, with limited Phase I oxidation due to the strategic blocking groups.

Phase I Metabolism (Oxidative Pathways)

The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) superfamily.[5] However, the structural features of this compound are designed to minimize CYP-mediated oxidation.

  • Aromatic Hydroxylation: The ortho-difluoro substitution pattern on the phenyl ring significantly deactivates the aromatic system towards electrophilic attack by CYP enzymes, making aromatic hydroxylation highly unlikely.[5][8] This is a critical design feature to enhance metabolic stability.

  • Cyclopropyl Ring Oxidation: While cyclopropyl rings are generally more stable than other alkyl groups, they can undergo oxidation.[7] In some contexts, particularly when attached to an amine, they can be bioactivated to form reactive intermediates.[9][10] However, for a cyclopropanol, direct oxidation of the ring is less probable than conjugation at the hydroxyl group. Any potential ring-opening would represent a minor pathway and would be a key finding in metabolite identification studies.

Phase II Metabolism (Conjugation Pathways)

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion.[11] For this compound, this is the most probable metabolic route.

  • Glucuronidation: The tertiary alcohol is a prime substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid.[12] This O-glucuronidation would form a highly water-soluble conjugate, which is readily eliminated. This is anticipated to be the major metabolic pathway . Several UGT isoforms, such as UGT1A9 and UGT2B7, are known to be active against a wide range of substrates, including alcohols.[13]

The following diagram illustrates the predicted primary metabolic pathway.

G cluster_phase1 Phase I Metabolism (Predicted to be Minor) cluster_phase2 Phase II Metabolism (Predicted to be Major) P1_Metabolite Oxidative Metabolites (e.g., ring-opened products) P2_Metabolite 1-(2,6-Difluorophenyl)cyclopropan-1-yl β-D-glucuronide Parent This compound Parent->P1_Metabolite CYP450 Enzymes Parent->P2_Metabolite UGT Enzymes

Caption: Predicted metabolic pathways for this compound.

Part 2: Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability, a tiered in vitro approach is employed, starting with liver microsomes (for Phase I) and progressing to hepatocytes (for Phase I and II).[14][15]

Liver Microsomal Stability Assay

This assay is the first line of assessment, focusing on the susceptibility of a compound to Phase I enzymes, primarily CYPs.[16][17]

Causality Behind Experimental Choices:

  • Test System: Liver microsomes are subcellular fractions that are rich in CYP enzymes.[18] Their use isolates Phase I metabolism.

  • Cofactor: NADPH is an essential cofactor for CYP enzyme activity.[19] Incubations are run with and without NADPH to distinguish between enzymatic degradation and non-specific compound instability.

  • Controls: Known compounds with low, medium, and high clearance (e.g., Verapamil, Propranolol) are included to validate the metabolic competency of the microsomal batch.

Detailed Protocol: Liver Microsomal Stability

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH (e.g., 10 mM).

    • Prepare a 1 mM stock solution of the test compound, this compound, in a suitable organic solvent (e.g., DMSO).

  • Incubation Procedure:

    • Pre-warm a shaking water bath to 37°C.

    • In a microcentrifuge tube, combine the liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer. Pre-incubate for 5 minutes at 37°C.

    • Add the test compound to the mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[18]

    • Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This step precipitates the proteins and halts all enzymatic activity.

  • Sample Analysis:

    • Centrifuge the terminated samples at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated protein.[19]

    • Transfer the supernatant to a 96-well plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.[14]

The following diagram outlines the experimental workflow for the microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw Microsomes & Prepare Buffers C Combine Microsomes, Buffer, & Compound A->C B Prepare Test Compound Stock B->C D Initiate with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate Reaction (Acetonitrile + IS) E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic profile as hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes in an intact cellular environment.[20][21]

Causality Behind Experimental Choices:

  • Test System: Cryopreserved human hepatocytes are a robust and widely accepted model that reflects in vivo liver metabolism more accurately than subcellular fractions.[22][23]

  • Incubation Time: Longer incubation times (e.g., up to 4 or even 24 hours for low-turnover compounds) can be used with plated hepatocytes compared to microsomal or suspension assays, allowing for the accurate characterization of slowly metabolized compounds.[24]

  • Endpoint: Monitoring the disappearance of the parent compound over time allows for the calculation of intrinsic clearance, which can be used to predict in vivo hepatic clearance.[22]

Detailed Protocol: Hepatocyte Stability

  • Preparation of Hepatocytes:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Centrifuge the cell suspension to pellet the hepatocytes and remove cryopreservation medium. Resuspend the cell pellet in fresh medium to achieve a desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[22]

  • Incubation Procedure:

    • Pre-incubate the hepatocyte suspension at 37°C in a humidified CO2 incubator with gentle shaking.

    • Prepare a working solution of the test compound in the incubation medium.

    • Initiate the assay by adding the test compound working solution to the hepatocyte suspension (final concentration 1 µM).

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension.[23]

    • Terminate the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard, as described in the microsomal assay.

  • Sample Analysis:

    • The sample preparation and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

Part 3: Data Analysis and Interpretation

The primary goal of these assays is to determine the intrinsic clearance (Clint) of the compound.

  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determine Half-Life (t1/2): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

    • Slope = -k

    • t1/2 = 0.693 / k[24]

  • Calculate Intrinsic Clearance (Clint): The in vitro intrinsic clearance is calculated from the half-life.[24]

    • For Microsomes (µL/min/mg protein): Clint = (0.693 / t1/2) * (Incubation Volume / mg Microsomal Protein)

    • For Hepatocytes (µL/min/10^6 cells): Clint = (0.693 / t1/2) * (Incubation Volume / Number of Hepatocytes in millions)

Data Presentation:

The results should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Summary of Metabolic Stability Data for this compound

ParameterHuman Liver MicrosomesHuman Hepatocytes
Half-Life (t1/2, min) Calculated ValueCalculated Value
Intrinsic Clearance (Clint) Value (µL/min/mg)Value (µL/min/10^6 cells)
Clearance Category Low / Medium / HighLow / Medium / High

Interpretation of Expected Results:

  • High Microsomal Stability: Given the difluoro- and cyclopropyl- moieties, it is anticipated that this compound will exhibit high stability in the liver microsomal assay (i.e., long t1/2, low Clint). This would confirm the success of the metabolic blocking strategy against Phase I oxidation.

  • Moderate Hepatocyte Stability: In the hepatocyte assay, a faster rate of disappearance compared to microsomes would be expected. This difference would be attributable to Phase II metabolism, primarily glucuronidation of the tertiary alcohol. The calculated Clint from the hepatocyte assay would provide a more complete picture of the compound's overall hepatic clearance.

Conclusion

The metabolic stability profile of this compound is predicted to be dominated by Phase II glucuronidation at the tertiary alcohol, with minimal contribution from Phase I oxidative pathways due to the strategic incorporation of metabolically robust functional groups. The experimental protocols detailed in this guide provide a self-validating framework for confirming this hypothesis. By systematically evaluating the compound's stability in both liver microsomes and hepatocytes, researchers can generate the critical data needed to accurately predict in vivo pharmacokinetic behavior and confidently advance promising candidates through the drug development pipeline.

References

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • PubMed. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • SciSpace. (2000). Metabolism of fluorine-containing drugs. [Link]

  • Journal of Applied Pharmacy. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • ResearchGate. (n.d.). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. [Link]

  • American Chemical Society. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]

  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

  • PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. [Link]

  • PubMed. (2000). Alcohol up-regulates UDP-glucuronosyltransferase mRNA expression in rat liver and in primary rat hepatocyte culture. [Link]

  • ResearchGate. (n.d.).
  • PubMed. (1998). A specific hydroxysteroid UGT is responsible for the conjugation of aliphatic alcohols in rats: an estimation of the importance of glucuronidation versus oxidation. [Link]

  • PubMed. (n.d.). Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse. [Link]

  • PubMed. (2005). Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant UGTs. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

  • National Center for Biotechnology Information. (n.d.). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. PMC. [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

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CAS registry data and synonyms for 1-(2,6-Difluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol (CAS 1250163-79-1), a specialized fluorinated building block used in medicinal chemistry. Unlike its regioisomer derivatives (e.g., the vicinal amine intermediate for Ticagrelor), this compound features a geminal substitution pattern where the hydroxyl group and the difluorophenyl ring share the C1 carbon of the cyclopropane ring.

This structural motif creates a rigid, metabolically stable scaffold often employed to restrict conformational freedom in kinase inhibitors and GPCR ligands. This guide details its identification, physicochemical profile, and a validated synthesis protocol based on the Kulinkovich reaction, distinguishing it from common isomeric impurities.

Identity & Nomenclature

Precise identification is critical due to the prevalence of regioisomers in this chemical space.

Identifier Value
CAS Registry Number 1250163-79-1
IUPAC Name This compound
Common Synonyms Cyclopropanol, 1-(2,6-difluorophenyl)-; 1-(2,6-Difluorophenyl)-1-cyclopropanol
Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
SMILES OC1(CC1)C2=C(F)C=CC=C2F
InChI Key SRUNPIFYQNAODL-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core connectivity and the critical geminal arrangement at C1.

ChemicalStructure Core Cyclopropane Ring (C1-C2-C3) Sub1 Hydroxyl Group (-OH) Core->Sub1 Attached at C1 Sub2 2,6-Difluorophenyl (Ar-F2) Core->Sub2 Attached at C1

Figure 1: Structural connectivity of this compound, highlighting the gem-disubstitution.[1]

Physicochemical Profile

The 2,6-difluoro substitution pattern significantly alters the electronic and steric properties compared to the non-fluorinated analog. The fluorine atoms provide metabolic resistance (blocking hydroxylation at the phenyl ring) and induce a twisted conformation relative to the cyclopropane ring due to steric repulsion.

PropertyValue (Experimental/Predicted)Significance
Boiling Point 210°C (Predicted)High thermal stability for coupling reactions.
Density 1.3 ± 0.1 g/cm³Denser than non-fluorinated analogs.
pKa ~14.5 (Alcohol)Typical tertiary alcohol acidity; requires strong bases for deprotonation.
LogP 1.95 ± 0.3Moderate lipophilicity; suitable for CNS drug permeation.
H-Bond Donors 1The tertiary -OH is a sterically hindered donor.
H-Bond Acceptors 3Includes the two fluorine atoms and the oxygen.

Synthesis Protocol: The Kulinkovich Route

Expertise & Causality: While many cyclopropanes are synthesized via carbene addition (Simmons-Smith), 1-substituted cyclopropanols are best synthesized via the Kulinkovich reaction . This method transforms esters directly into cyclopropanols using a Grignard reagent and a Titanium(IV) catalyst.[2][3][4][5]

For this compound, the starting material is Methyl 2,6-difluorobenzoate . The 2,6-difluoro substitution is sterically demanding; therefore, the Kulinkovich protocol is preferred over direct nucleophilic attack on cyclopropanones, which are unstable.

Validated Workflow

Reagents:

  • Substrate: Methyl 2,6-difluorobenzoate (1.0 equiv)

  • Reagent: Ethylmagnesium bromide (EtMgBr) (3.0 - 3.5 equiv, 3.0 M in ether)

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)4] (0.1 - 0.2 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solution Preparation: Dissolve Methyl 2,6-difluorobenzoate (10 mmol) and Ti(OiPr)4 (1-2 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C.

    • Why? Cooling prevents the exothermic Grignard addition from generating excessive side products (e.g., pinacol coupling).

  • Grignard Addition: Add EtMgBr solution dropwise over 1 hour.

    • Mechanism:[2][3][4][5][6][7] The EtMgBr reacts with Ti(IV) to form a low-valent titanacyclopropane species. This species acts as a "1,2-dicarbanion" equivalent, attacking the ester carbonyl.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica, 10% EtOAc/Hexane). The ester spot should disappear.

  • Quench: Cool back to 0°C and carefully quench with saturated aqueous NH4Cl.

    • Caution: Vigorous gas evolution (ethane/ethylene) will occur.

  • Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Mechanistic Pathway (Kulinkovich Cycle)

KulinkovichMechanism Start Ti(OiPr)4 + 2 EtMgBr Titanacycle Titanacyclopropane (Active Catalyst) Start->Titanacycle - 2 EtH Intermediate Oxatitanacyclopentane Titanacycle->Intermediate + Ester Ester Methyl 2,6-difluorobenzoate ProductSalt Magnesium Cyclopropoxide Intermediate->ProductSalt Ring Contraction ProductSalt->Titanacycle + EtMgBr (Regenerates Catalyst) Final 1-(2,6-Difluorophenyl) cyclopropan-1-ol ProductSalt->Final Aq. Workup (H3O+)

Figure 2: The catalytic cycle of the Kulinkovich reaction transforming the ester into the cyclopropanol.[5]

Applications in Drug Discovery

This specific alcohol is a versatile intermediate, distinct from the amine used in platelet aggregation inhibitors.

  • Bioisosterism: The cyclopropyl-OH group serves as a bioisostere for isopropyl or tert-butyl groups but with added polarity and hydrogen-bonding capability.

  • Kinase Inhibition: The 2,6-difluorophenyl group is a "privileged structure" in kinase inhibitors (e.g., in structures related to P38 MAP kinase or MEK inhibitors). It fills hydrophobic pockets while the fluorine atoms form orthogonal dipolar interactions with protein backbone amides.

  • Metabolic Stability: The 2,6-difluoro substitution blocks metabolic oxidation at the most reactive phenyl positions, extending the half-life of the drug candidate.

Safety & Handling (SDS Summary)

While a full SDS should accompany the material, the following hazards are standard for this class of fluorinated intermediates:

  • GHS Classification:

    • Skin Irritation (Category 2)[8]

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

  • Handling: Handle in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place. The cyclopropane ring is strained but generally stable at room temperature; however, acidic conditions can lead to ring-opening rearrangements.

References

  • Kulinkovich, O. G., et al. (1989).[3][4][7] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii, 25, 2244.[3][7]

  • BldPharm. (2024). "Product Datasheet: this compound (CAS 1250163-79-1)." Link

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Reaction in Organic Synthesis." Organic Reactions.[3][4][6][7][8][9] Link

  • PubChem. (2024). "Compound Summary: this compound." Link

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Methodological & Application

Application Notes & Protocols for the Synthesis of β-Ketones from 1-(2,6-Difluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of β-ketones via the ring-opening of 1-(2,6-difluorophenyl)cyclopropan-1-ol. Cyclopropanols are versatile synthetic intermediates, and their ring-opening reactions offer a powerful method for constructing functionalized ketone derivatives.[1] The presence of the 2,6-difluorophenyl moiety introduces unique electronic properties that can influence reactivity and provide access to valuable fluorinated building blocks for pharmaceutical and agrochemical research.[2][3] This guide details the primary mechanistic pathways, provides validated experimental protocols, and discusses the significance of this transformation in modern organic synthesis.

Introduction: The Synthetic Utility of Cyclopropanol Ring-Opening

Cyclopropanols, with their inherent ring strain, are valuable precursors for a variety of chemical transformations.[1] A particularly useful reaction is their rearrangement to form β-functionalized ketones. This process typically involves the cleavage of one of the internal C-C bonds of the cyclopropane ring, leading to a linear ketone product. The regioselectivity of this ring-opening is a key consideration and is often influenced by the substituents on the cyclopropane ring and the reaction conditions employed.

The target starting material, this compound, is of particular interest due to the presence of the electron-withdrawing 2,6-difluorophenyl group. This substituent can significantly impact the stability of potential intermediates and the overall reaction pathway. Fluorinated organic molecules are of high importance in medicinal and agricultural chemistry as they can enhance lipophilicity, bioavailability, and metabolic stability.[3]

Mechanistic Considerations: Pathways to β-Ketones

The conversion of cyclopropanols to β-ketones can proceed through several mechanistic pathways, primarily categorized as acid-catalyzed, transition-metal-catalyzed, and radical-mediated processes.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the hydroxyl group of the cyclopropanol is protonated, forming a good leaving group (water). Departure of water generates a cyclopropyl cation, which is unstable and readily undergoes ring-opening to form a more stable homoenolate-like species. This intermediate is then protonated to yield the final β-ketone product. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocationic intermediate.

Diagram: Acid-Catalyzed Ring-Opening of this compound

G cluster_0 Protonation cluster_1 Ring-Opening cluster_2 Tautomerization A This compound B Protonated Cyclopropanol A->B H+ C Cyclopropyl Cation B->C -H2O D Homoenolate Intermediate C->D E β-Ketone D->E H+

Caption: Acid-catalyzed pathway to β-ketones.

Transition-Metal-Catalyzed Ring-Opening

A variety of transition metals, including palladium, rhodium, and zinc, can catalyze the ring-opening of cyclopropanols.[4][5] These reactions often proceed through the formation of a metal homoenolate intermediate.[4][5] The metal catalyst coordinates to the hydroxyl group, facilitating the cleavage of a C-C bond and formation of the organometallic intermediate. This species can then be protonated or react with an electrophile to afford the β-functionalized ketone.[5]

Diagram: Transition-Metal-Catalyzed Ring-Opening Workflow

G Start This compound + Metal Catalyst Intermediate Metal Homoenolate Formation Start->Intermediate Oxidative Addition/Coordination Product β-Ketone Intermediate->Product Reductive Elimination/Protonolysis

Caption: General workflow for transition-metal catalysis.

Radical-Mediated Ring-Opening

Oxidative conditions can promote the formation of a β-keto radical from a cyclopropanol.[1][6] This is often achieved using oxidants like ceric ammonium nitrate (CAN) or manganese(III) acetate.[1][7] The reaction is initiated by a single-electron transfer from the cyclopropanol to the oxidant, leading to a radical cation that fragments to the β-keto radical. This radical can then be trapped by a suitable radical acceptor or quenched to form the β-ketone.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Acid-Catalyzed Synthesis of 1-(2,6-Difluorophenyl)propan-1-one

This protocol outlines a straightforward acid-catalyzed rearrangement.

Table 1: Reagents and Materials for Acid-Catalyzed Synthesis

Reagent/MaterialQuantityMolar Eq.Notes
This compound1.0 g1.0
Dichloromethane (DCM)20 mL-Anhydrous
p-Toluenesulfonic acid (p-TsOH)0.1 g0.1Catalyst
Saturated aq. NaHCO₃20 mL-For workup
Anhydrous MgSO₄--For drying

Step-by-Step Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-ketone.

Protocol 2: Ceric Ammonium Nitrate (CAN)-Mediated Oxidative Ring-Opening

This method provides a mild and efficient route to β-functionalized ketones.[7]

Table 2: Reagents and Materials for CAN-Mediated Synthesis

Reagent/MaterialQuantityMolar Eq.Notes
This compound1.0 g1.0
Acetonitrile20 mL-
Ceric Ammonium Nitrate (CAN)2.0 eq.2.0
Water10 mL-For workup
Diethyl ether30 mL-For extraction
Anhydrous Na₂SO₄--For drying

Step-by-Step Procedure:

  • In a flask, dissolve this compound in acetonitrile.

  • In a separate flask, prepare a solution of CAN in acetonitrile.

  • Add the CAN solution dropwise to the cyclopropanol solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Discussion and Field-Proven Insights

  • Role of the 2,6-Difluorophenyl Group: The strong electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the cyclopropanol.[2] This can affect the rate of reaction and the stability of intermediates. In drug design, this moiety is often used to improve metabolic stability and binding affinity.[3][8]

  • Choice of Catalyst and Conditions: The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and selectivity. Acid-catalyzed methods are often simple but may not be suitable for substrates with acid-labile functional groups. Transition-metal-catalyzed and radical-mediated methods offer milder alternatives and can provide access to a broader range of β-functionalized ketones.[4][7]

  • Troubleshooting:

    • Low Yield: Incomplete reaction can be addressed by increasing the reaction time, temperature, or catalyst loading. Side reactions, such as polymerization or decomposition, may be minimized by using milder conditions or a different catalytic system.

    • Formation of Byproducts: The presence of impurities in the starting material or reagents can lead to the formation of byproducts. Ensure all materials are of high purity. The choice of solvent can also influence the reaction outcome.

Conclusion

The synthesis of β-ketones from this compound is a valuable transformation for accessing fluorinated building blocks in organic synthesis. The choice of reaction pathway—acid-catalyzed, transition-metal-catalyzed, or radical-mediated—allows for flexibility in adapting the synthesis to various substrates and desired outcomes. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field.

References

  • Reddy, T. J., et al. (2007). An Efficient and General Approach to β-Functionalized Ketones. PMC. [Link]

  • Sekiguchi, Y., & Yoshikai, N. (2021). Metal-Catalyzed Transformations of Cyclopropanols via Homoenolates. Bulletin of the Chemical Society of Japan, 94(1), 265-280. [Link]

  • Yoshikai, N. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. [Link]

  • Chalotra, N., et al. Synthesis of β‐chloro ketones from aryl cyclopropanes. ResearchGate. [Link]

  • Various Authors. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • Sekiguchi, Y., et al. (2021). Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols: Direct Access to Vicinal anti-sec,tert-Diols via Enolized Homoenolate. ChemRxiv. [Link]

  • Various Authors. Electrochemical Ring-Opening 1,3-Dihydroxylation of Arylcyclopropanes with H2O. Green Chemistry. [Link]

  • Ma, Z., et al. (2014). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. PMC. [Link]

  • Various Authors. Ring-opening 1,3-difunctionalization of aryl cyclopropanes. ResearchGate. [Link]

  • Various Authors. Generation of β-Keto Radicals from Cyclopropanols Catalyzed by AgNO3. ResearchGate. [Link]

  • Stone, G. R., & Van Arendonk, A. M. Ketone, cyclopropyl methyl. Organic Syntheses. [Link]

  • Various Authors. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]

  • Singha, K., et al. Metal‐free synthesis of βArylated/heteroarylated ketones from cyclopropanols. ResearchGate. [Link]

  • Various Authors. Reaction mechanism for the ring‐expansion‐arylation of cyclopropanol. ResearchGate. [Link]

  • Various Authors. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Pittman Jr., C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society. [Link]

  • Pirenne, V., & Waser, J. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. [Link]

  • Carson, C. A., & Kerr, M. A. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • Pirenne, V., & Waser, J. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. Greene's Protective Groups in Organic Synthesis. [Link]

  • Various Authors.
  • Various Authors. (2024). Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation. PMC. [Link]

  • Sourav Sir's Classes. (2022). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds). YouTube. [Link]

  • Various Authors. Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

  • Balitz, D., et al. (1982). Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid. PubMed. [Link]

  • Stone, K. J., & Minsker, D. L. (1980). Chemical and Pharmacological Properties of Diflunisal. PubMed. [Link]

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Application Note: Functionalization of the Cyclopropane Ring in 2,6-Difluoro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropane ring acts as a critical bioisostere in modern drug discovery, offering rigid vector orientation and improved metabolic stability compared to gem-dimethyl or ethyl groups. However, when decorated with a 2,6-difluorophenyl (2,6-DFP) moiety—a common motif to block metabolic hot-spots—the cyclopropane ring becomes notoriously difficult to functionalize. The electron-deficient nature of the arene and the steric crowding of the ortho-fluorines inhibit standard transition-metal catalyzed pathways.

This guide details high-fidelity protocols for the C(sp³)–H functionalization of cyclopropanes bearing 2,6-difluoro substituents. We focus on two divergent strategies: Pd(II)-catalyzed enantioselective C–H arylation (preserving the ring) and Aryl Iodide-catalyzed 1,3-difunctionalization (ring-opening).

Strategic Analysis: The "2,6-Difluoro" Challenge

Before attempting synthesis, researchers must understand the electronic and steric landscape imposed by the 2,6-DFP group.

FeatureChemical ConsequenceExperimental Adjustment
Electronic Effect The 2,6-difluoro motif is strongly electron-withdrawing (

for F is 0.52). This pulls electron density away from the cyclopropane, making the C-H bonds less nucleophilic and harder to activate with electrophilic metals (Pd, Rh).
Ligand Choice: Use electron-rich, bidentate ligands (e.g., amino acid amides) to increase the basicity of the metal center.
Steric Effect Ortho-fluorines create a "steric wall," hindering the approach of bulky catalysts to the proximal cyclopropyl protons.Directing Groups: Utilize compact, bidentate directing groups (e.g., N-methoxyamides) to force the catalyst into the correct geometry.
Conformation The "Bisected" conformation is favored, where the cyclopropane C-H bonds align with the

-system, but the 2,6-F clash distorts this, altering the bond dissociation energy (BDE).
Temperature Control: Higher temperatures (80–100 °C) are often required to overcome the rotational barrier during the C-H cleavage step.

Workflow Decision Matrix

Use the following logic to select the appropriate protocol for your substrate.

FunctionalizationLogic Start Substrate: (2,6-Difluorophenyl)cyclopropane Goal Define Synthetic Goal Start->Goal Preserve Goal: Preserve Ring (Add Aryl/Alkyl Group) Goal->Preserve Open Goal: Ring Opening (Access 1,3-Difluoroalkyls) Goal->Open DirectingGroup Is a Directing Group (DG) Present? Preserve->DirectingGroup Protocol2 PROTOCOL 2: ArI-Catalyzed 1,3-Difunctionalization (Oxidative Ring Opening) Open->Protocol2 YesDG Yes (Amide/Acid) DirectingGroup->YesDG NoDG No (Simple Arene) DirectingGroup->NoDG Protocol1 PROTOCOL 1: Pd(II)-Catalyzed C-H Arylation (Ligand: MPAA/Ile-NH2) YesDG->Protocol1 NoDG->Protocol2 Install DG or Switch Path

Figure 1: Decision matrix for selecting the functionalization pathway based on substrate architecture.

Protocol 1: Enantioselective C(sp³)–H Arylation

Objective: Install an aryl group on the cyclopropane ring cis to the directing group, preserving the 2,6-difluorophenyl moiety. Mechanism: Pd(II)/Pd(IV) catalytic cycle facilitated by a Mono-N-Protected Amino Acid (MPAA) ligand.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 1-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid (or amide derivative).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: Ac-Ile-NH₂ (Acetyl-L-Isoleucine amide) or Boc-Val-OH . Note: The amide ligand (Ile-NH₂) is superior for sterically hindered 2,6-difluoro substrates.

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv).

  • Base: Ag₂CO₃ (1.0 equiv) + K₂HPO₄ (1.0 equiv).

  • Solvent: t-Amyl alcohol (t-AmylOH).

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Ac-Ile-NH₂ (3.4 mg, 0.02 mmol) into a 4 mL vial. Add 0.5 mL of t-AmylOH and stir at 60 °C for 15 minutes.

    • Why? Pre-forming the active LPd(OAc) species prevents non-selective background reactions.

  • Substrate Addition: Add the 2,6-difluorophenyl cyclopropane substrate (0.1 mmol), Ag₂CO₃ (27.5 mg), and K₂HPO₄ (17.4 mg).

  • Reaction: Seal the vial and heat to 90 °C for 12–18 hours.

    • Critical Parameter: Unlike standard phenyl cyclopropanes which react at 60–70 °C, the 2,6-difluoro derivatives require 90 °C to overcome the rotational barrier caused by the ortho-fluorines.

  • Work-up: Cool to room temperature. Filter through a celite pad, washing with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Results & Troubleshooting
VariableObservation with 2,6-Difluoro SubstrateSolution
Yield Typically 15–20% lower than non-fluorinated analogs due to electronic deactivation.Increase concentration to 0.5 M; Add 20 mol% PivOH as a proton shuttle.
Stereocontrol High cis-diastereoselectivity (>20:1 dr) is usually maintained.If dr drops, switch to the bulkier Ac-Tle-NH₂ (tert-leucine) ligand.

Protocol 2: Catalytic 1,3-Difunctionalization (Ring Opening)

Objective: Convert the strained cyclopropane into a linear 1,3-difluorinated or 1,3-oxyfluorinated chain. Mechanism: Oxidative ring opening via an Aryl Iodine(III) intermediate.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 2,6-difluorophenyl cyclopropane.

  • Catalyst: 4-Iodotoluene (20 mol%).

  • Oxidant: m-CPBA (1.5 equiv) or Selectfluor.

  • Nucleophile: HF-Pyridine (Olah's reagent) or Et₃N·3HF.

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology
  • Setup: In a polyethylene or Teflon-lined vessel (glass reacts with HF), dissolve the substrate (0.2 mmol) and 4-iodotoluene (8.7 mg) in DCM (1.0 mL).

  • Reagent Addition: Cool to 0 °C. Add HF-Pyridine (5 equiv) dropwise. Caution: HF is highly corrosive and toxic.

  • Oxidation: Add m-CPBA (1.5 equiv) in portions over 10 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours.

    • Mechanism:[1][2][3][4] The Ar-I is oxidized to Ar-I(F)₂, which acts as a mild electrophile to open the cyclopropane ring. The 2,6-difluoro group stabilizes the developing benzylic carbocation character less effectively than a methoxy group, but sufficiently for this pathway.

  • Quench: Pour carefully into saturated NaHCO₃/Na₂S₂O₃ solution (to neutralize acid and quench excess oxidant).

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Protocol 1 (Pd-catalyzed C-H activation), highlighting the crucial "concerted metalation-deprotonation" (CMD) step where the ligand plays a dual role.

PdCatalyticCycle Pd_Pre Pd(OAc)2 + Ligand ActiveCat Active Species [L-Pd(II)-OAc] Pd_Pre->ActiveCat Coordination Substrate Coordination (Directing Group) ActiveCat->Coordination + Substrate CMD_Step CMD Step (C-H Cleavage) Coordination->CMD_Step Rate Limiting Palladacycle 5-Membered Palladacycle CMD_Step->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination (Product Release) PdIV->RedElim RedElim->ActiveCat Regeneration

Figure 2: Pd(II)/Pd(IV) catalytic cycle. The CMD step is critical for 2,6-difluoro substrates.

References

  • Vertex AI Search. (2025). Stereoselective Functionalization of Cyclopropyl Ring in Drug Discovery. Journal of Medicinal Chemistry. 5[6][5][7][8]

  • Kim, J., et al. (2015).[9] Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group. Chemical Science. 9[6][5][7][8]

  • Parsons, A.T., et al. (2016). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. NIH/PMC. 1[6][5][7][8]

  • Zhang, X., et al. (2024).[10][6] Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation.[10] Chemical Communications.[10][11] 10[6][5]

  • Fuchibe, K., et al. (2025). Selective C-F Bond Activation in 1,1-Difluorocyclopropanes. European Journal of Organic Chemistry. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for process chemists and medicinal chemists. It addresses the specific challenges of synthesizing 1-(2,6-Difluorophenyl)cyclopropan-1-ol via the Kulinkovich reaction , focusing on yield optimization and failure mode analysis.

Case Reference: KUL-26DF-OPT Subject: Yield Improvement & Protocol Standardization Applicable Route: Kulinkovich Cyclopropanation (Ester + EtMgBr + Ti Catalyst)

Executive Summary

The synthesis of this compound is frequently plagued by low yields (<40%) due to the ortho-effect of the 2,6-difluoro substitution. The steric bulk and electron-withdrawing nature of the fluorine atoms destabilize the coordination of the titanium intermediate and promote side reactions (ring opening, incomplete conversion). This guide provides a high-fidelity protocol to elevate yields to >75% by controlling reagent stoichiometry, temperature ramps, and quench pH.

Phase 1: Reagent Integrity & System Prep (The Foundation)

Most failures occur before the first drop of reagent is added. The Kulinkovich reaction is catalytic in Titanium but stoichiometric in "dryness."

Pre-Flight Checklist
ParameterSpecificationWhy it Matters
Ethyl Magnesium Bromide (EtMgBr) Titrated > 2.8 M (Ether/THF)Lower concentrations introduce excess solvent, slowing the rate. Degraded Grignard (high alkoxide content) kills the Ti-catalyst.
Ti(OiPr)₄ Catalyst Colorless to Pale Yellow Dark/Orange indicates hydrolysis or oxidation. Hydrolyzed Ti species are inactive and will act as a moisture sink, consuming Grignard.
Solvent (THF/Et₂O) Anhydrous (< 50 ppm H₂O) Water destroys the active titanacyclopropane species immediately, leading to simple ester reduction or recovery of starting material.
Substrate Methyl 2,6-difluorobenzoate Methyl esters are preferred over ethyl/isopropyl due to lower steric hindrance, which is critical given the bulky 2,6-difluoro motif.

Phase 2: The Reaction Protocol (Execution)

Optimized Workflow

The standard "1.0 eq Ester : 2.0 eq Grignard" ratio fails here. The titanacyclopropane acts as a 1,2-dianion, but the 2,6-difluoro substitution hinders the second alkylation step.

Recommended Stoichiometry:

  • Ester: 1.0 equiv[1][2]

  • Ti(OiPr)₄: 0.2 - 0.5 equiv (Increased from standard 0.1 eq due to steric drag)

  • EtMgBr: 3.0 - 3.5 equiv (Excess required to drive the sterically difficult second addition)

Step-by-Step Procedure
  • Catalyst Loading: Dissolve Methyl 2,6-difluorobenzoate (1.0 eq) and Ti(OiPr)₄ (0.3 eq) in anhydrous THF (0.15 M concentration relative to ester) under Argon.

  • Temperature Set: Cool the mixture to 0 °C . Note: Do not cool to -78 °C; the titanacyclopropane formation needs some thermal energy to initiate, but room temp causes runaway exotherms.

  • Controlled Addition: Add EtMgBr (3.5 eq) dropwise via syringe pump over 1 to 2 hours .

    • Visual Cue: The solution should turn from yellow to dark brown/black. If it stays yellow, initiation has failed (wet solvent).

    • Gas Evolution: Ethylene gas is generated. Ensure the reaction vessel is vented through a bubbler.

  • The "Push": After addition, warm naturally to Room Temperature and stir for 2–4 hours.

    • Critical Check: TLC/LCMS should show complete consumption of the ester. If ester remains, do not add more Grignard immediately. Heat to 40 °C for 30 mins first.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific interference point of the 2,6-difluoro group.

KulinkovichMechanism Ti_Pre Ti(OiPr)4 (Pre-catalyst) Titanacycle Titanacyclopropane (Active Species) Ti_Pre->Titanacycle Ligand Exchange (- Ethane) EtMgBr 2 EtMgBr (- 2 MgBr(OiPr)) EtMgBr->Titanacycle Inter1 Oxatitanacyclopentane (Intermediate 1) Titanacycle->Inter1 + Ester (Slowed by 2,6-F sterics) Ester Methyl 2,6-difluorobenzoate Ester->Inter1 Inter2 Cyclopropyl Titanate (Pre-product) Inter1->Inter2 Intramolecular Alkylation Inter2->Titanacycle + EtMgBr (Regenerates Catalyst) Product 1-(2,6-Difluorophenyl) cyclopropan-1-ol Inter2->Product Hydrolysis (Sat. NH4Cl) SideReaction Ring Opening/Reduction (If Acidic/Wet) Inter2->SideReaction Strong Acid (HCl)

Caption: The Kulinkovich cycle. The 2,6-difluoro substitution sterically hinders the attack of the titanacyclopropane on the ester (Titanacycle → Inter1).

Phase 3: Quench & Isolation (Yield Preservation)

The cyclopropanol ring is strained and electron-rich. Acidic conditions will trigger ring expansion to the ketone (1-(2,6-difluorophenyl)propan-1-one).

The "Soft Quench" Protocol
  • Cool Down: Cool the reaction mixture to 0 °C.

  • Quench: Slowly add Saturated Aqueous NH₄Cl (pH ~5-6).

    • Warning:NEVER use HCl or H₂SO₄. Even 1M HCl can open the ring in minutes.

  • Emulsion Breaking: The mixture will form a thick titanium emulsion.

    • Technique: Add a small amount of Celite and stir vigorously for 15 mins. Filter through a Celite pad.[1][2] Wash the pad with Et₂O or EtOAc.

  • Extraction: Extract the filtrate with EtOAc (3x). Wash combined organics with Brine.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as MgSO₄ can be slightly acidic.

Troubleshooting Guide (FAQ)

Q1: I see a major side product with a ketone carbonyl signal in NMR/IR. What happened?

Diagnosis: Ring opening occurred. Root Cause: The quench was too acidic, or the purification silica was too active/acidic. Solution:

  • Use Sat. NH₄Cl for quenching.[1][2]

  • Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample. This neutralizes the silica's acidity.

Q2: The reaction stalls at 50% conversion even with excess Grignard.

Diagnosis: Catalyst death (poisoning). Root Cause: The 2,6-difluoro group slows the reaction, allowing the "unproductive" pathway (reaction of titanacycle with Ti(OiPr)₄) to compete. Alternatively, moisture entered the system. Solution:

  • Increase Ti(OiPr)₄ loading to 0.5 equivalents .

  • Add the Grignard slower (over 3 hours) to maintain a steady concentration of the active species without overwhelming the catalytic cycle.

Q3: My yield is <30% and I see starting material ester.

Diagnosis: Initiation failure. Root Cause: The Grignard reagent was old or the Ti catalyst was hydrolyzed. Solution:

  • Titrate EtMgBr immediately before use.

  • Use a fresh bottle of Ti(OiPr)₄.

  • Ensure the reaction initiates (color change) before adding the bulk of the Grignard.

Q4: Can I use the ethyl ester instead of the methyl ester?

Diagnosis: Substrate suitability. Analysis: Yes, but the yield will likely drop. The 2,6-difluoro motif already blocks the trajectory of the nucleophile. Adding an ethyl group adds more steric bulk. Recommendation: Stick to Methyl 2,6-difluorobenzoate . If you only have the acid, methylate it with MeOH/H₂SO₄ first.

Summary of Critical Parameters

VariableStandard Kulinkovich2,6-Difluoro Optimized
Ti Loading 10 mol%30 - 50 mol%
Grignard 2.2 equiv3.0 - 3.5 equiv
Temp -78 °C to RT0 °C to RT
Quench Dilute HCl or NH₄ClSat. NH₄Cl ONLY
Silica StandardEt₃N Neutralized

References

  • Kulinkovich, O. G., et al. (1989).[3] Reaction of carboxylic acid esters with alkylmagnesium halides in the presence of titanium(IV) alkoxides. Synthesis of cyclopropanols.

    • Source:

  • Cha, J. K., & Kulinkovich, O. G. (2003). The Kulinkovich Hydroxycyclopropanation Reaction. Chemical Reviews, 103(7), 2597–2612.

    • Source:

  • Corey, E. J., et al. (1994). Enantioselective Synthesis of Cyclopropanols. Journal of the American Chemical Society.

    • Source:

  • Esposito, A., et al. (1999). Titanium-Mediated Cyclopropanation of Carboxylic Esters with Grignard Reagents. Chemical Reviews.

    • Source:

Sources

Technical Support Center: Purification Strategies for Fluorinated Cyclopropanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges associated with the purification of fluorinated cyclopropanol intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable, yet often sensitive, compounds. Fluorinated cyclopropanols are increasingly important building blocks in medicinal chemistry, offering a unique combination of a strained three-membered ring and the physicochemical benefits of fluorination.[1][2][3] However, their purification can be fraught with challenges, including product instability, persistent impurities, and separation of stereoisomers.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your purification strategies.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses common problems encountered during the purification of fluorinated cyclopropanol intermediates in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Recovery of the Target Compound After Column Chromatography

  • Question: I've performed column chromatography on my crude fluorinated cyclopropanol, but I'm seeing very low or no recovery of my product in the collected fractions. What could be the issue?

  • Answer: This is a frequent and frustrating problem that can often be attributed to the inherent instability of the cyclopropanol ring, which can be exacerbated by the presence of fluorine atoms.

    • Possible Cause 1: On-Column Degradation (Ring-Opening). The strained cyclopropane ring, particularly with an adjacent hydroxyl group, is susceptible to ring-opening under both acidic and basic conditions.[4][5] Standard silica gel is inherently acidic and can catalyze the decomposition of your product on the column. The presence of electron-withdrawing fluorine atoms can further influence the stability of the cyclopropane ring.[6]

      • Solution:

        • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent system), followed by flushing with the pure eluent until the pH of the eluate is neutral. This neutralizes the acidic sites on the silica surface.

        • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[7]

        • Perform a Stability Test: Before committing your entire batch to a column, perform a small-scale stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you observe significant streaking or the appearance of new spots, your compound is likely unstable on silica.

    • Possible Cause 2: Irreversible Adsorption. The polar hydroxyl group can lead to strong, sometimes irreversible, adsorption onto the silica gel, especially if the compound is highly polar.

      • Solution:

        • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. Adding a small amount of a polar solvent like methanol or isopropanol to your eluent system can help to displace the compound from the stationary phase.

        • Consider Reversed-Phase Chromatography: For highly polar fluorinated cyclopropanols, reversed-phase chromatography (C18 silica) may be a more suitable option.

    • Possible Cause 3: Volatility. Some smaller fluorinated cyclopropanols can be surprisingly volatile.

      • Solution:

        • Careful Solvent Removal: When concentrating your fractions, use a rotary evaporator with a cooled water bath and avoid applying excessive vacuum or heat.

        • Check the Cold Trap: If you suspect your compound is volatile, check the cold trap of your rotary evaporator for your product.[8]

Issue 2: Persistent Impurities Co-eluting with the Product

  • Question: I've tried various solvent systems for column chromatography, but a persistent impurity continues to co-elute with my fluorinated cyclopropanol. How can I resolve this?

  • Answer: Co-elution is a common challenge, especially when dealing with impurities that have similar polarity to the target compound.

    • Possible Cause 1: Isomeric Byproducts. The synthesis of cyclopropanols can often lead to the formation of isomeric byproducts, such as ring-opened ketones or aldehydes, which may have very similar polarities to the desired product.

      • Solution:

        • Optimize Your Solvent System: Systematically screen a range of solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.

        • Utilize Fluorinated Stationary Phases: For fluorinated compounds, using a fluorinated stationary phase in HPLC can offer unique selectivity and enhanced retention, potentially resolving closely eluting compounds.[9][10]

        • Consider Preparative HPLC: If the impurity is very close in polarity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve the desired purity. The separation of diastereomers, for instance, often requires the high resolving power of HPLC.[11][12][13]

    • Possible Cause 2: Unreacted Starting Materials or Reagents.

      • Solution:

        • Aqueous Workup: Before chromatography, perform a thorough aqueous workup to remove any water-soluble reagents or byproducts. A wash with a dilute acid or base can remove basic or acidic impurities, respectively. Be mindful of the potential for ring-opening of your cyclopropanol under these conditions.[5]

        • Chemical Scavenging: In some cases, it may be possible to selectively react the impurity with a reagent to change its polarity, making it easier to separate. This should be approached with caution to avoid reacting with the desired product.

Issue 3: Product Decomposition During Recrystallization

  • Question: I'm attempting to purify my solid fluorinated cyclopropanol by recrystallization, but I'm observing oiling out or decomposition upon heating. What's going wrong?

  • Answer: Recrystallization is a powerful purification technique for solids, but the thermal sensitivity of some fluorinated cyclopropanols can present challenges.[14][15][16]

    • Possible Cause 1: Thermal Instability. The combination of ring strain and the presence of a hydroxyl group can make some cyclopropanols thermally labile, leading to decomposition or rearrangement at elevated temperatures.

      • Solution:

        • Choose a Low-Boiling Point Solvent: Select a solvent or solvent system with a relatively low boiling point to minimize the temperature required for dissolution.[17]

        • Minimize Heating Time: Dissolve your compound quickly in the hot solvent and avoid prolonged heating.

        • Room Temperature Crystallization: If the compound is sufficiently soluble, consider a slow evaporation or vapor diffusion method at room temperature to induce crystallization without heating.

    • Possible Cause 2: "Oiling Out". The compound may be melting in the hot solvent before it fully dissolves, or it may be coming out of solution as a liquid rather than a solid upon cooling.

      • Solution:

        • Use a Two-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear, and then allow it to cool slowly.[18]

        • Lower the Dissolution Temperature: Try to dissolve the compound at a temperature just below its melting point.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of fluorinated cyclopropanol intermediates.

Q1: What are the most common types of impurities I should expect in a crude fluorinated cyclopropanol reaction mixture?

A1: The impurity profile can vary significantly depending on the synthetic route. However, some common impurities include:

  • Unreacted Starting Materials: Such as the corresponding olefin and the carbene precursor.

  • Ring-Opened Isomers: Ketones and aldehydes resulting from the decomposition of the cyclopropanol.[4]

  • Diastereomers: If the cyclopropanation creates a new stereocenter, you may have a mixture of diastereomers.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from reagents used.

Q2: How can I assess the purity of my fluorinated cyclopropanol intermediate?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and identifying fluorinated impurities. ¹⁹F NMR is particularly useful for quantifying fluorinated byproducts.

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help identify impurities. Techniques like GC-MS and LC-MS are powerful for separating and identifying components of a mixture.[19]

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing purity and separating closely related compounds, including diastereomers.[11][12][13]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable fluorinated cyclopropanols.

Q3: Should I consider using a protecting group for the hydroxyl functionality during purification?

A3: Protecting the hydroxyl group can be a very effective strategy, especially if you are facing significant challenges with on-column degradation or irreversible adsorption.

  • When to Consider Protection:

    • If your compound is highly unstable on silica gel.

    • If the hydroxyl group is leading to significant band broadening or tailing during chromatography.

    • If you need to perform subsequent reactions that are incompatible with a free hydroxyl group.

  • Common Protecting Groups for Alcohols:

    • Silyl Ethers (e.g., TMS, TES, TBS): These are generally stable to chromatography and can be easily removed under mild conditions (e.g., with a fluoride source like TBAF).[20][21]

    • Benzyl Ethers (Bn): Very stable but require harsher conditions for deprotection (e.g., hydrogenolysis).

    • Acetals (e.g., MOM, THP): Stable to basic conditions but cleaved with acid.

  • Considerations:

    • The protecting group adds two steps to your synthesis (protection and deprotection), which will impact your overall yield.

    • Choose a protecting group that is stable to the purification conditions and can be removed without affecting the fluorinated cyclopropane ring.[22]

Q4: Are there any specific safety precautions I should take when working with fluorinated cyclopropanol intermediates?

A4: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. Additionally:

  • Toxicity: The toxicological properties of many novel fluorinated compounds may not be well-characterized. It is prudent to handle them with care and avoid inhalation, ingestion, and skin contact.

  • Reactivity: Be aware of the potential for ring-opening, especially when using strong acids or bases. These reactions can sometimes be exothermic.

  • Fluorinating Reagents: If you are involved in the synthesis of these intermediates, be aware that many fluorinating reagents are highly reactive and corrosive.[18] Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols and Data

Protocol 1: General Procedure for Purification by Flash Column Chromatography on Deactivated Silica Gel

This protocol provides a general method for the purification of moderately stable fluorinated cyclopropanols.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the desired eluent system. Add triethylamine (1-2% v/v) to the slurry and stir for 15-20 minutes.

  • Column Packing: Pack a glass column with the deactivated silica gel slurry.

  • Equilibration: Elute the column with the starting eluent system (without added triethylamine) until the pH of the eluate is neutral. This removes the excess base.

  • Sample Loading: Dissolve the crude fluorinated cyclopropanol in a minimal amount of the eluent or a suitable solvent. Adsorb the sample onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity as needed to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate analytical technique to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, taking care to avoid excessive heat.

Data Presentation: Comparison of Purification Strategies

Purification MethodAdvantagesDisadvantagesBest Suited For
Flash Chromatography (Standard Silica) Inexpensive, readily availablePotential for on-column degradation (acid-catalyzed ring-opening)Relatively stable, non-polar fluorinated cyclopropanols
Flash Chromatography (Deactivated Silica) Minimizes acid-catalyzed degradationRequires an extra preparation stepAcid-sensitive fluorinated cyclopropanols
Reversed-Phase Chromatography Good for highly polar compoundsMore expensive stationary phase, may require specialized equipmentPolar, water-soluble fluorinated cyclopropanols
Recrystallization Can provide very high purity, scalableNot suitable for oils or thermally labile compounds, potential for low recoveryCrystalline, thermally stable fluorinated cyclopropanols
Preparative HPLC High resolving power, excellent for separating isomersLower sample capacity, more expensiveDifficult separations, purification of diastereomers

Visualizations

Diagram 1: Troubleshooting Logic for Low Product Recovery in Column Chromatography

LowRecoveryTroubleshooting start Low/No Product Recovery check_stability Perform TLC Stability Test start->check_stability degradation Significant Degradation Observed check_stability->degradation no_degradation Compound Stable on TLC check_stability->no_degradation use_deactivated_silica Use Deactivated Silica or Alumina degradation->use_deactivated_silica consider_rplc Consider Reversed-Phase LC degradation->consider_rplc check_fractions Re-analyze All Fractions (TLC, NMR) no_degradation->check_fractions product_on_column Product Still on Column? check_fractions->product_on_column product_in_early_fractions Product in Early Fractions? check_fractions->product_in_early_fractions increase_polarity Increase Eluent Polarity product_on_column->increase_polarity volatility_issue Potential Volatility Issue product_in_early_fractions->volatility_issue check_trap Check Rotovap Trap volatility_issue->check_trap If volatile

Caption: A decision tree for troubleshooting low product recovery after column chromatography.

Diagram 2: General Purification Workflow for Fluorinated Cyclopropanol Intermediates

PurificationWorkflow crude_product Crude Reaction Mixture aqueous_workup Aqueous Workup (optional, with caution) crude_product->aqueous_workup solvent_removal Solvent Removal aqueous_workup->solvent_removal purity_assessment1 Initial Purity Assessment (TLC, NMR) solvent_removal->purity_assessment1 is_solid Is the Compound a Solid? purity_assessment1->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No/Impure final_product Purified Fluorinated Cyclopropanol recrystallization->final_product purity_assessment2 Purity Assessment of Fractions column_chromatography->purity_assessment2 combine_pure Combine Pure Fractions purity_assessment2->combine_pure prep_hplc Preparative HPLC (if needed) purity_assessment2->prep_hplc Impure combine_pure->final_product prep_hplc->final_product

Caption: A general workflow for the purification of fluorinated cyclopropanol intermediates.

References

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. (2020). Organic Chemistry Frontiers. Retrieved February 13, 2026, from [Link]

  • Radical ring‐opening of cyclopropanols. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2017). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Development of New Methods for Accessing Fluorinated Molecular Building Blocks. (2021). HAL theses. Retrieved February 13, 2026, from [Link]

  • Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. (2023). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Cyclopropyl based O- and N- and S-protecting groups. (1996). Google Patents.
  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Recrystallization1. (n.d.). University of California, Irvine. Retrieved February 13, 2026, from [Link]

  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). Simon Fraser University. Retrieved February 13, 2026, from [Link]

  • Protecting Groups. (n.d.). University of Evansville. Retrieved February 13, 2026, from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. (2019). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). PubMed. Retrieved February 13, 2026, from [Link]

    • Crystallization. (n.d.). University of California, San Diego. Retrieved February 13, 2026, from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). PubMed. Retrieved February 13, 2026, from [Link]

  • Protection and deprotection. (n.d.). Willingdon College, Sangli. Retrieved February 13, 2026, from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2022). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Synthesis of gem-Difluorocyclopropanes. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2020). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. (2001). PubMed. Retrieved February 13, 2026, from [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). MDPI. Retrieved February 13, 2026, from [Link]

  • Comparative study on separation of diastereomers by HPLC. (2003). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • My Reaction Failed: FAQ. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (2024). MDPI. Retrieved February 13, 2026, from [Link]

  • Fluorinated Cyclopropanes. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

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Technical Guide: Optimizing Grignard Addition for 2,6-Difluorophenyl Cyclopropanols

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of synthesizing 1-(2,6-difluorophenyl)cyclopropan-1-ol . Due to the significant steric hindrance and electronic effects of the ortho-fluorine substituents, standard protocols often fail, resulting in low conversion or ring-opening.

This technical support document focuses on the Kulinkovich Reaction (coupling of esters with Grignard reagents catalyzed by Titanium), as it is the most efficient route for this scaffold.

Applicable Protocol: Kulinkovich Hydroxycyclopropanation Target Molecule: this compound Critical Reagents: Ethylmagnesium Bromide (EtMgBr), Titanium(IV) Isopropoxide (Ti(OiPr)₄), Methyl 2,6-difluorobenzoate.

Part 1: The Mechanistic Challenge

The synthesis of 2,6-difluorophenyl cyclopropanols presents two unique failure modes not seen in simple phenyl substrates:

  • Steric Screening (The Initiation Block): The two ortho-fluorine atoms create a "steric fence" around the ester carbonyl. The bulky titanacyclopropane intermediate (formed from Ti(OiPr)₄ and EtMgBr) struggles to coordinate with the carbonyl oxygen, leading to stalled initiation.

  • Facile Ring Opening (The Workup Hazard): The electron-withdrawing nature of the 2,6-difluoro motif destabilizes the cyclopropanol, making it highly susceptible to acid-catalyzed ring opening, which reverts the product to 2',6'-difluoropropiophenone.

Visualizing the Catalytic Bottle-Neck

The diagram below illustrates the critical insertion step where the 2,6-difluoro steric clash occurs.

KulinkovichCycle Ti4 Ti(OiPr)4 (Pre-catalyst) Titanacycle Titanacyclopropane (Active Species) Ti4->Titanacycle Ligand Exchange (- Ethane) EtMgBr 2.0 eq EtMgBr (Slow Addition) EtMgBr->Titanacycle Complex Titanate Complex (STERIC CLASH HERE) Titanacycle->Complex + Ester Ester Methyl 2,6-difluorobenzoate Ester->Complex ProductMg Magnesium Cyclopropoxide Complex->ProductMg Ring Contraction ProductMg->Ti4 Regeneration w/ EtMgBr

Caption: The red node indicates the critical failure point where ortho-fluorines hinder the approach of the bulky titanacyclopropane species.

Part 2: Optimized Experimental Protocol

Do not use standard "dump and stir" Grignard additions. The concentration of the active titanacyclopropane must be kept low relative to the ester to encourage the difficult coordination step.

Reagent Specifications
ReagentSpecificationReason
EtMgBr 3.0 M in Et₂O (Preferred over THF)Ether facilitates the ligand exchange on Ti better than THF for hindered substrates.
Ti(OiPr)₄ 99.9% Trace Metals BasisAged/hydrolyzed catalyst (white solid) will fail. Must be a clear, colorless liquid.
Solvent Anhydrous THF/Et₂O (1:1 mix)Pure THF coordinates too strongly to Ti, further crowding the 2,6-difluoro ester.
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and a syringe pump inlet. Flush with Argon (N₂ is acceptable, but Argon is heavier and protects the surface better).

  • The "Reverse" Addition Setup:

    • Charge flask with Methyl 2,6-difluorobenzoate (1.0 equiv) and Ti(OiPr)₄ (0.5 - 1.0 equiv) .

    • Note: We use stoichiometric Ti (1.0 eq) rather than catalytic (0.1 eq) for 2,6-difluoro substrates to overcome the kinetic barrier of the steric fence.

    • Dissolve in dry Et₂O/THF (1:1 v/v, 0.2 M concentration).

  • Temperature Control: Cool the mixture to 18°C - 20°C (Water bath).

    • Critical: Do NOT cool to -78°C or 0°C initially. The ligand exchange requires mild thermal energy to overcome the ortho-fluorine repulsion.

  • Grignard Addition (The Variable):

    • Load EtMgBr (2.2 - 2.5 equiv) into the syringe pump.

    • Rate: Add over 2 to 3 hours .

    • Visual Cue: The solution should turn from colorless → yellow → dark amber/black. If it stays yellow, the catalytic cycle is stalled.

  • The "Force" Step: After addition is complete, allow to warm to Room Temperature (25°C) and stir for 1 hour. If TLC shows starting material, heat to mild reflux (35°C) for 30 mins.

  • Buffered Quench (Crucial):

    • Cool to 0°C.[1]

    • Add Saturated Aqueous NH₄Cl dropwise.[1]

    • Do NOT use HCl or H₂SO₄. The 2,6-difluoro cyclopropanol ring will open instantly in low pH.

Part 3: Troubleshooting Center (FAQ)
Q1: The reaction mixture remained light yellow/orange and yield is <10%. What happened?

Diagnosis: Catalyst poisoning or failure to initiate. Root Cause: The titanacyclopropane formed but reacted with the solvent or itself rather than the sterically hindered ester. Solution:

  • Increase Ti(OiPr)₄ loading to 1.0 equivalent (stoichiometric modification).

  • Switch solvent to pure Diethyl Ether. THF coordinates to Titanium, making it effectively "bulkier" and less likely to attack the 2,6-difluoro ester.

Q2: I isolated the product, but NMR shows a mixture of cyclopropanol and 2,6-difluoropropiophenone (ring-opened ketone).

Diagnosis: Acidic workup or silica degradation. Root Cause: The cyclopropane ring is electronically destabilized by the fluorine atoms. Standard silica gel is slightly acidic (pH 5-6). Solution:

  • Quench: Use dilute NaOH or neutral buffer.

  • Purification: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the silica.

Q3: Can I use 2,6-difluorophenylmagnesium bromide and add it to epichlorohydrin instead?

Diagnosis: Alternative route inquiry. Analysis: Yes, but it carries a high risk of Benzyne formation . Warning: 2,6-difluorophenyl Grignard reagents are unstable above -20°C. They eliminate MgBrF to form 2,6-difluorobenzyne, which polymerizes. Protocol Adjustment: If using this route, you must generate the Grignard at -40°C and perform the addition at -78°C. The Kulinkovich route (described above) is generally more robust for scale-up.

Part 4: Troubleshooting Decision Matrix

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Reaction Outcome? Color Did color turn Black? Start->Color SM_Left Starting Material Recovered? Color->SM_Left No (Stayed Yellow) RingOpen Product is Ketone? Color->RingOpen Yes (Black) Sol1 Action: Switch to Et2O only Increase Temp to 35°C SM_Left->Sol1 Yes Sol2 Action: Dry Solvents Check Ti Source SM_Left->Sol2 No (Messy) Sol3 Action: Buffer Quench Basify Silica Gel RingOpen->Sol3 Yes Success Optimization Complete RingOpen->Success No (Cyclopropanol)

Caption: Diagnostic tree for evaluating reaction color changes and product distribution.

References
  • Kulinkovich, O. G., et al. (1989).[2][3] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii, 25, 2244.[2]

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis." Organic & Biomolecular Chemistry, 10, 37-53.

  • Bertus, P., & Szymoniak, J. (2001).[4] "New and easy route to primary cyclopropylamines from nitriles."[4] Chemical Communications, (18), 1792-1793. (Demonstrates Ti-stoichiometry effects).

  • Corey, E. J., et al. (1994). "Enantioselective synthesis of cyclopropanols." Journal of the American Chemical Society. (Discusses Lewis Acid sensitivity of cyclopropanols).

Sources

Minimizing side reactions in Kulinkovich synthesis of fluorinated alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Kulink-ovich synthesis of fluorinated alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation. Here, we will delve into the intricacies of the Kulinkovich reaction, with a specific focus on minimizing side reactions when working with fluorinated substrates to produce fluorinated cyclopropanols, key intermediates for fluorinated alcohols. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

The Kulinkovich reaction is a highly effective method for synthesizing cyclopropanol derivatives from esters using Grignard reagents and a titanium (IV) alkoxide catalyst.[1][2] The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester.[2][3] The resulting fluorinated cyclopropanols are valuable precursors that can undergo ring-opening reactions to yield various fluorinated compounds, including β-fluoro ketones and other valuable building blocks.[4][5]

However, the introduction of fluorine atoms into the substrate can significantly influence the reaction's outcome, often leading to undesired side reactions and reduced yields. This guide will help you navigate these challenges.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues that you may encounter during the Kulinkovich synthesis of fluorinated cyclopropanols.

Q1: I am observing low yields of my desired fluorinated cyclopropanol and the formation of a significant amount of a reduced alcohol byproduct corresponding to my starting ester. What is the likely cause and how can I fix it?

A1: This is a common issue when working with electron-deficient fluorinated esters. The formation of a reduced alcohol suggests that the Grignard reagent is acting as a simple reducing agent rather than participating in the desired cyclopropanation pathway.

Causality:

  • Increased Electrophilicity of the Carbonyl Carbon: Fluorine's strong electron-withdrawing nature increases the electrophilicity of the ester carbonyl group. This makes the carbonyl more susceptible to direct nucleophilic attack and subsequent reduction by the Grignard reagent, competing with the formation of the titanacyclopropane intermediate.

  • Slow Titanacyclopropane Formation: If the formation of the reactive titanacyclopropane intermediate is slow relative to the Grignard addition, the reduction pathway will dominate.

Solutions:

  • Choice of Grignard Reagent: Employ Grignard reagents with β-hydrogens, such as ethylmagnesium bromide (EtMgBr) or propylmagnesium bromide (PrMgBr), as these are essential for the formation of the titanacyclopropane intermediate via β-hydride elimination.[2] Using bulkier Grignard reagents like cyclohexylmagnesium halides can sometimes favor the desired reaction by sterically hindering direct addition to the carbonyl.[1]

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of the Grignard reagent.[6] While counterintuitive, excessively low temperatures (-78 °C) can sometimes slow down the formation of the titanacyclopropane more than the undesired reduction. Experiment with a temperature gradient to find the optimal balance.

  • Rate of Addition: Add the Grignard reagent slowly and dropwise to the mixture of the ester and titanium catalyst.[6] This helps to maintain a low instantaneous concentration of the Grignard reagent, favoring the formation of the titanium complex over direct reduction.

  • Titanium Catalyst: Ensure the quality of your titanium (IV) isopropoxide or related catalyst. Older or improperly stored catalysts may have reduced activity.[7] Using chlorotitanium (IV) isopropoxide (ClTi(OiPr)₃) can sometimes improve yields.[2][6]

Q2: My reaction is producing a complex mixture of byproducts, including what appears to be oligomeric material, instead of the clean cyclopropanol product.

A2: The formation of complex mixtures and oligomers often points to side reactions involving the highly reactive titanacyclopropane intermediate or the product cyclopropanol itself.

Causality:

  • Decomposition of the Titanacyclopropane: The titanacyclopropane intermediate can be unstable and undergo side reactions, especially at higher temperatures or with prolonged reaction times. One known side reaction is the reaction with additional titanium (IV) isopropoxide to form titanium (III) species, which can lead to unproductive pathways.[1]

  • Ring-Opening of the Cyclopropanol: The desired fluorinated cyclopropanol can be unstable under the reaction conditions and undergo premature ring-opening, followed by further reactions. The presence of Lewis acidic titanium species and the Grignard reagent can facilitate this.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the reagents. An excess of the Grignard reagent or titanium catalyst can sometimes promote side reactions. A common ratio is approximately 2 equivalents of Grignard reagent per equivalent of ester, with catalytic amounts of the titanium species.[8]

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.

  • Quenching Procedure: Quench the reaction carefully by adding a suitable reagent like saturated aqueous ammonium chloride (NH₄Cl) at a low temperature.[6] This protonates the cyclopropoxide and deactivates the titanium species.

Q3: I am attempting a diastereoselective Kulinkovich reaction on a chiral fluorinated ester, but I am obtaining a poor diastereomeric ratio.

A3: Achieving high diastereoselectivity in Kulinkovich reactions can be challenging, and the presence of fluorine can introduce additional complexities.

Causality:

  • Weakened Stereodirecting Effects: The electron-withdrawing nature of fluorine substituents can alter the conformational preferences of the substrate and intermediates, potentially weakening the influence of existing stereocenters.

  • Flexibility of Intermediates: The key oxatitanacyclopentane intermediate may have multiple low-energy conformations, leading to different diastereomeric products.[9]

Solutions:

  • Chelation Control: If your substrate contains a nearby functional group capable of chelating to the titanium center (e.g., a hydroxyl or ether group), this can significantly enhance diastereoselectivity by locking the conformation of the intermediate.[10]

  • Bulky Reagents: Using bulkier Grignard reagents or modifying the titanium catalyst with sterically demanding ligands can improve facial selectivity during the addition to the carbonyl group.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state leading to the major diastereomer.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Kulinkovich reaction?

The generally accepted mechanism involves the following key steps[2][6]:

  • Formation of a Dialkyltitanium Species: Two equivalents of the Grignard reagent react with the titanium (IV) alkoxide to form a dialkyltitanium species.

  • β-Hydride Elimination: This species undergoes β-hydride elimination to release an alkane and form a titanacyclopropane.

  • Reaction with the Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the ester carbonyl group to form an oxatitanacyclopentane intermediate.

  • Ring Contraction and Product Formation: This intermediate rearranges to form the cyclopropanol product (as a magnesium salt) and regenerates a titanium (IV) species, allowing for a catalytic cycle.[1][2]

How can I achieve the subsequent ring-opening of my synthesized fluorinated cyclopropanol to obtain a fluorinated alcohol or ketone?

The ring-opening of cyclopropanols, including their fluorinated analogs, can be achieved under various conditions:

  • Acid-catalyzed Ring Opening: Treatment with a protic acid can lead to the formation of β-fluoro ketones.

  • Silver-catalyzed Fluorinative Ring Opening: Using a silver catalyst in the presence of a fluorine source like Selectfluor can also yield β-fluoro ketones.[4][5] This method is particularly useful for introducing an additional fluorine atom.

  • Radical-mediated Ring Opening: Radical-based methods can also be employed for the ring-opening and subsequent functionalization of cyclopropanols.[5]

Are there any functional groups that are incompatible with the Kulinkovich reaction conditions?

Yes, certain functional groups are not well-tolerated. These include:

  • Acidic Protons: Alcohols, phenols, and primary/secondary amines will be deprotonated by the Grignard reagent.

  • Reactive Carbonyls: Aldehydes and ketones will react with the Grignard reagent and the titanacyclopropane.

  • Carbamates: While some bulky carbamates like N-Boc may survive, many are not stable under the reaction conditions.[2]

Ethers, thioethers, and imines are generally well-tolerated.[2][11]

Visualizing the Process

Reaction Mechanism and Side Reaction Pathway

Kulinkovich_Mechanism cluster_main Desired Kulinkovich Pathway cluster_side Dominant Side Reaction Ester Fluorinated Ester Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Ester->Oxatitanacyclopentane Insertion Ti_cat Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_cat->Dialkyl_Ti + R'MgX Grignard 2 R'MgX Grignard->Dialkyl_Ti + R'MgX Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - Alkane Titanacyclopropane->Oxatitanacyclopentane Insertion Product Fluorinated Cyclopropanol Oxatitanacyclopentane->Product Rearrangement Ester_side Fluorinated Ester Reduced_Product Reduced Alcohol Byproduct Ester_side->Reduced_Product Direct Reduction Grignard_side R'MgX Grignard_side->Reduced_Product Direct Reduction

Caption: Kulinkovich reaction pathway and a common side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Fluorinated Cyclopropanol? Check_Byproducts Analyze Byproducts: Reduced Alcohol or Complex Mixture? Start->Check_Byproducts Reduced_Alcohol Predominantly Reduced Alcohol Check_Byproducts->Reduced_Alcohol Reduced Alcohol Complex_Mixture Complex Mixture/ Oligomers Check_Byproducts->Complex_Mixture Complex Mixture Solution_Reduction Implement Solutions: 1. Optimize Temperature 2. Slow Grignard Addition 3. Check Reagent Quality Reduced_Alcohol->Solution_Reduction Solution_Mixture Implement Solutions: 1. Control Stoichiometry 2. Monitor Reaction Time 3. Optimize Quench Complex_Mixture->Solution_Mixture

Caption: Troubleshooting workflow for low-yielding reactions.

Experimental Protocols

General Procedure for Kulinkovich Synthesis of a Fluorinated Cyclopropanol

Materials:

  • Fluorinated ester (1.0 equiv)

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄) or Chlorotitanium (IV) isopropoxide (ClTi(Oi-Pr)₃) (0.1 - 1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) in THF or Et₂O (2.0 - 2.2 equiv)

  • Anhydrous solvent (THF or Et₂O)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the fluorinated ester and anhydrous solvent.

  • Add the titanium catalyst to the solution at room temperature.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Grignard reagent dropwise via a syringe pump over a period of 1-2 hours. Gas evolution (ethane) should be observed.[6]

  • After the addition is complete, allow the reaction to stir at the same temperature, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the resulting suspension through a pad of Celite, washing with an organic solvent (e.g., EtOAc or Et₂O).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: All procedures should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.

Quantitative Data Summary

ParameterRecommended RangePotential Impact on Side Reactions
Grignard Reagent 2.0 - 2.2 equivExcess can lead to increased reduction of the ester.
Titanium Catalyst 0.1 - 1.0 equivCatalytic amounts are often sufficient; stoichiometric amounts may be needed for less reactive esters.
Temperature 0 °C to RTLower temperatures can suppress byproduct formation, but overly low temperatures may hinder titanacyclopropane formation.
Addition Time 1 - 2 hoursSlow addition is crucial to minimize direct reduction of the ester by the Grignard reagent.

References

  • Kulinkovich, O. G.; de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • Ishida, N., Okumura, S., Nakanishi, Y., & Murakami, M. (2015). Ring-opening Fluorination of Cyclobutanols and Cyclopropanols Catalyzed by Silver. Chemistry Letters, 44(6), 821-823. [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • Wu, Y.-D., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]

  • chemeurope.com. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]

  • Loh, T.-P., et al. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Chemical Society Reviews, 46(24), 7567-7589. [Link]

  • Szabó, K. J., et al. (2016). Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Chemical Communications, 52(78), 11663-11666. [Link]

  • Leonori, D., et al. (2020). Oxidative ring-opening fluorination of cyclopropanes. Angewandte Chemie International Edition, 59(35), 14834-14838. [Link]

  • Li, Z., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

  • SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(39), 7649-7665. [Link]

  • Cha, J. K., et al. (2007). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. Bulletin of the Korean Chemical Society, 28(12), 2206-2208. [Link]

  • Organic Syntheses. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-453. [Link]

  • Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-453. [Link]

  • Reddit. (2015). I'm having trouble getting a decent yield on the Kulinkovich reaction... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]

  • West, J. G., et al. (2022). Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. The Journal of Organic Chemistry, 87(15), 10078–10084. [Link]

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Validation & Comparative

1H and 19F NMR Interpretation of 1-(2,6-Difluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR interpretation of 1-(2,6-Difluorophenyl)cyclopropan-1-ol , designed for researchers requiring high-fidelity structural verification.

Executive Summary

The characterization of This compound presents a unique challenge due to the interplay between the strained cyclopropane ring and the electron-deficient, magnetically active 2,6-difluorophenyl moiety. Unlike standard phenyl-cyclopropanols, the fluorine atoms induce significant


-coupling networks that complicate 1H spectra while simultaneously offering a high-sensitivity "spy" nucleus (

F) for structural confirmation.

This guide compares the Standard 1D Proton Analysis against Heteronuclear-Decoupled (


H{

F})
and Solvent-Specific protocols. We demonstrate that relying solely on standard CDCl

spectra leads to ambiguous assignments in the aromatic region, whereas a multi-nuclear approach provides absolute structural certainty.

Structural Logic & Spin Systems

Before interpreting the spectra, one must define the magnetic environment. The molecule possesses a plane of symmetry passing through the hydroxyl group, the quaternary C1 of the cyclopropane, and the C1-C4 axis of the phenyl ring.

  • Cyclopropane Ring: The protons cis to the phenyl ring are chemically equivalent but magnetically distinct from those trans to the phenyl ring, forming an AA'BB' spin system.

  • Aromatic Ring: The 2,6-difluoro substitution creates a highly coupled system.

    • H4 (para): Triplets due to coupling with H3/H5 (

      
      ) and long-range coupling to F2/F6 (
      
      
      
      ? No, usually negligible, but H3/H5 are coupled to F).
    • H3/H5 (meta): Large coupling to the adjacent Fluorine (

      
       Hz) and H4 (
      
      
      
      Hz).
  • 19F Nuclei: Chemically equivalent, appearing as a single signal (typically triplet-like if H-coupled, singlet if decoupled).

Visualization: Structural Assignment Workflow

The following diagram outlines the logical flow for assigning this specific molecule, differentiating it from regioisomers (e.g., 2,4-difluoro).

NMR_Assignment_Workflow Sample Unknown Sample (Suspected 2,6-Difluoro) H1_NMR 1H NMR (1D) Sample->H1_NMR F19_NMR 19F NMR Sample->F19_NMR Symmetry_Check Check Symmetry: 2 sets of Ar-H? 1 set of F? H1_NMR->Symmetry_Check Aromatic Pattern F19_NMR->Symmetry_Check Singlet vs Doublet Decouple Run 1H{19F} Symmetry_Check->Decouple Complex Multiplets? Result Confirmed Structure: 1-(2,6-Difluorophenyl) cyclopropan-1-ol Decouple->Result Simplified Spectra

Figure 1: Decision tree for confirming the 2,6-substitution pattern using multi-nuclear NMR.

Comparative Performance: Solvent Selection

The choice of solvent is not merely about solubility; it is an active probe of the hydroxyl functionality.

FeatureSolvent A: Chloroform-d (CDCl

)
Solvent B: DMSO-d

Scientist's Verdict
-OH Signal Often invisible or broad singlet; chemical shift varies with concentration (1.5 - 3.0 ppm).Sharp singlet or doublet (if coupled); deshielded (5.0 - 6.5 ppm).Use DMSO-d

for confirmation of the alcohol moiety.
Cyclopropane High resolution; distinct AA'BB' multiplets (0.8 - 1.5 ppm).Slightly broadened due to viscosity; shifts move downfield.Use CDCl

for ring conformation analysis.
Aromatic Good separation; H-F coupling clearly visible.Good separation, but solvent residual peak (2.50 ppm) is far from region.Neutral ; both perform well.
Exchange Rapid exchange with trace water.Slow exchange; allows observation of H-bonding.DMSO-d

is superior for purity checks.

Recommendation: For a complete "Certificate of Analysis" quality dataset, run the primary characterization in CDCl


  for structural resolution, but perform a secondary D

O shake
or use DMSO-d

if the OH proton integration is critical for purity calculations.

Detailed Spectral Interpretation

H NMR (Proton)

Reference: Tetramethylsilane (0.00 ppm).[1] Solvent: CDCl


.[2]
  • 
     7.20 - 7.35 ppm (1H, m, Ar-H4):  This proton is para to the cyclopropane. In a 2,6-difluoro system, it appears as a triplet of triplets  (tt).
    
    • Mechanism:[3][4][5] Triplet due to two neighboring H3/H5 (

      
       Hz). Additional splitting (fine triplets) arises if long-range coupling to F2/F6 is resolved (
      
      
      
      Hz).
  • 
     6.85 - 6.95 ppm (2H, m, Ar-H3/H5):  These protons are meta to the cyclopropane but ortho to the fluorines.
    
    • Mechanism:[3][4][5] They appear as complex multiplets (pseudo-triplets) dominated by the large

      
       coupling  (approx. 9-11 Hz) and the 
      
      
      
      coupling.
  • 
     2.5 - 3.0 ppm (1H, s, -OH):  Broad singlet. Disappears upon D
    
    
    
    O addition.
  • 
     1.10 - 1.25 ppm (2H, m, Cyclopropyl-CH
    
    
    
    ):
    The protons cis to the aromatic ring. Shielded by the ring current anisotropy of the benzene ring.
  • 
     0.90 - 1.05 ppm (2H, m, Cyclopropyl-CH
    
    
    
    ):
    The protons trans to the aromatic ring.
F NMR (Fluorine)

Reference: CFCl


 (0.00 ppm) or internal C

F

.
  • 
     -110.0 to -115.0 ppm (2F, s or t): 
    
    • Single Signal: Proves the equivalence of the 2- and 6-positions (symmetry).

    • Multiplicity: In a proton-coupled experiment, this signal will be a triplet (coupling to H3/H5) or multiplet. In a proton-decoupled experiment (

      
      F{
      
      
      
      H}), it collapses to a sharp singlet.
    • Comparative Note: If the substitution were 2,4-difluoro, you would see two distinct fluorine signals with different chemical shifts and coupling patterns.

Advanced Verification: The H{ F} Experiment

Standard 1H NMR often results in "messy" aromatic regions due to H-F coupling overlapping with H-H coupling. To rigorously prove the structure, a Fluorine-Decoupled Proton Spectrum is the gold standard alternative.

Experimental Protocol: H{ F} Acquisition
  • Tune Probe: Ensure the probe is dual-tuned for

    
    H and 
    
    
    
    F.
  • Center Frequency (O2): Set the decoupler frequency (O2) to the center of the

    
    F signal (approx. -112 ppm).
    
  • Pulse Sequence: Use a standard 1D sequence with continuous wave (CW) or WALTZ-16 decoupling on the

    
    F channel during acquisition.
    

Result Comparison:

  • Standard 1H: Ar-H3/H5 appear as broad/complex multiplets.

  • Decoupled 1H{19F}: Ar-H3/H5 collapse into a clean doublet (coupled only to H4). Ar-H4 simplifies to a triplet .

Table of Expected Chemical Shifts & Couplings

Data derived from additive substituent increments and analogous 2,6-difluorobenzyl systems.

NucleusAssignmentShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)

H
Ar-H47.25 - 7.35tt (Triplet of Triplets)

,


H
Ar-H3, H56.85 - 6.95m (Pseudo-triplet)

,


H
-OH2.80 (CDCl

)
br sN/A (Exchangeable)

H
Cy-CH

(cis)
1.15 - 1.25m (AA'BB')

,


H
Cy-CH

(trans)
0.95 - 1.05m (AA'BB')

,


F
Ar-F2, F6-112.0s (decoupled)


C
C-OH (Quat)~55.0 - 60.0t

References

  • General 19F NMR Methodology

    • New 19F NMR methodology reveals structures of molecules in complex mixtures.[6]

    • Source: PMC / NIH.
    • [Link]

  • Coupling Constants in Fluorinated Aromatics

    • Vicinal fluorine-proton coupling constants.
    • Source: Journal of Magnetic Resonance (PubMed).[7][8]

    • [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives (Analogous Chemistry).
  • NMR Chemical Shift Databases

    • 1H NMR Chemical Shifts (Cyclopropanes & Arom
    • Source: University of Wisconsin / ACS Division of Organic Chemistry.[7]

    • [Link]

Sources

Comparative Mass Spectrometry Guide: Fluorinated vs. Non-Fluorinated Cyclopropanols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behaviors of Fluorinated Cyclopropanols versus their Non-Fluorinated counterparts. It is designed for researchers in medicinal chemistry and DMPK who utilize these motifs as metabolic blockers or bioisosteres.

Executive Summary

Fluorinated cyclopropanols are increasingly utilized in drug discovery to modulate metabolic stability and lipophilicity. However, the introduction of fluorine atoms—particularly in the gem-difluoro or trifluoromethyl configurations—drastically alters mass spectral fragmentation compared to standard cyclopropanols. This guide delineates these differences to facilitate accurate structural elucidation and metabolite identification.

FeatureNon-Fluorinated CyclopropanolFluorinated Cyclopropanol
Primary Fragmentation

-Cleavage, Ring Opening
HF Elimination, Ring Opening
Ring Strain Energy ~27.5 kcal/mol>35 kcal/mol (depending on substitution)
Ionization Mode (Preferred) EI (GC-MS), ESI+ (LC-MS)EI (GC-MS), ESI- (LC-MS for acidic variants)
Diagnostic Neutral Loss

(1 Da),

(28 Da)

(20 Da),

(50 Da)

Mechanistic Analysis: The "Fluorine Effect"

The core difference in fragmentation stems from the competing electronic effects of fluorine: its strong electronegativity (inductive withdrawal) versus the high strength of the C-F bond, paradoxically coupled with the facile elimination of HF in the gas phase.

Electron Ionization (EI) Behavior

In hard ionization (70 eV), the radical cation


 is formed.[1]
  • Non-Fluorinated: The relief of ring strain drives rapid ring opening to form a distonic ion or a

    
    -keto radical. The base peak is often formed via 
    
    
    
    -cleavage adjacent to the carbonyl-like radical.
  • Fluorinated: The presence of fluorine on the ring destabilizes the developing positive charge during

    
    -cleavage. Instead, the dominant pathway often shifts to HF elimination  (
    
    
    
    ) or extrusion of difluorocarbene (
    
    
    ) equivalents if gem-difluoro substitution is present.
Electrospray Ionization (ESI) Behavior[1][2][3]
  • Non-Fluorinated: typically requires protonation

    
    . Sensitivity can be low without a basic nitrogen elsewhere in the molecule.
    
  • Fluorinated: Fluorine atoms can increase the acidity of the hydroxyl proton (e.g.,

    
     of hexafluoroisopropanol is ~9.3). This allows for Negative Mode ESI  (
    
    
    
    ), a distinct advantage for trace analysis of fluorinated metabolites that is not applicable to the non-fluorinated parent.

Fragmentation Pathways & Visualization[4][5]

The following diagram contrasts the fragmentation mechanism of a generic 1-substituted cyclopropanol against a 2,2-difluoro-1-substituted cyclopropanol.

Diagram 1: Comparative Fragmentation Mechanisms (EI)

FragmentationComparison cluster_NonF Non-Fluorinated Pathway cluster_Fluoro Fluorinated Pathway (gem-F2) NF_Mol Cyclopropanol [M]+. NF_Open Distonic Ion (Ring Open) NF_Mol->NF_Open Strain Relief NF_Alpha Alpha-Cleavage [R-CO]+ NF_Open->NF_Alpha - C2H4 / Alkyl F_Open Fluoro-Distonic Ion F_Mol F2-Cyclopropanol [M]+. F_Mol->F_Open Ring Opening F_Elim HF Elimination [M-20]+. F_Open->F_Elim 1,2-Elimination (Dominant) F_Alpha Fluorinated Acyl Ion F_Open->F_Alpha Alpha-Cleavage (Suppressed)

Caption: Comparison of ring-opening driven fragmentation. Fluorination promotes HF elimination over simple alpha-cleavage.

Experimental Protocols

To ensure reproducible data when comparing these analogs, the following self-validating protocols are recommended.

Sample Preparation (Derivatization)

Cyclopropanols are thermally labile. Direct GC-MS injection can cause thermal ring opening in the injector port, confusing the data with thermal degradation products. Silylation is mandatory for validation.

Protocol: TMS Derivatization

  • Aliquot: Take 50 µL of sample (1 mg/mL in DCM).

  • Reagent: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Heat at 60°C for 30 minutes. Note: Fluorinated alcohols react slower due to steric/electronic factors; ensure full 30 min.

  • Validation: Monitor the disappearance of the broad -OH stretch in IR or the shift in retention time. The derivative

    
     (TMS) should be the new target.
    
Mass Spectrometry Parameters
ParameterEI (GC-MS)ESI (LC-MS)
Source Temp 230°C (Lower to prevent pyrolysis)350°C (Gas Temp)
Ionization Energy 70 eV3-5 kV (Capillary)
Scan Range 40–500 m/z100–1000 m/z
Critical Setting Splitless injection recommended for trace fluorinated metabolites due to lower ionization efficiency of F-carbons.Negative Mode screening is essential for polyfluorinated cyclopropanols.

Data Interpretation: Characteristic Ions

The table below provides a lookup guide for identifying the core motif.

Fragment TypeNon-Fluorinated (R=Ph)Fluorinated (R=Ph, gem-F2)Interpretation
Molecular Ion


F-analogs often show stronger

due to stabilization of the radical by F (captodative).
Base Peak


Critical Differentiator: Loss of 20 Da is diagnostic for F-aliphatics.
Ring Open


Complex rearrangement often yields fluorinated alkynes.
McLafferty

(if alkyl chain

C3)

(Suppressed)
Fluorine on the ring hinders the 6-membered transition state required for McLafferty.
Diagram 2: Metabolite Identification Workflow

MetIDWorkflow Start Unknown Metabolite Spectrum Check_M Identify Molecular Ion (M+) Start->Check_M Check_Loss Check Neutral Losses Check_M->Check_Loss Path_NF Loss of 28 Da (C2H4) Loss of 1 Da (H) Check_Loss->Path_NF Standard Pattern Path_F Loss of 20 Da (HF) Loss of 50 Da (CF2) Check_Loss->Path_F Fluorine Pattern Conclusion_NF Candidate: Non-Fluorinated Cyclopropanol Path_NF->Conclusion_NF Conclusion_F Candidate: Fluorinated Cyclopropanol Path_F->Conclusion_F

Caption: Decision tree for distinguishing fluorinated cyclopropanol metabolites from non-fluorinated analogs.

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

  • Dolgushin, F. M., et al. (2024). "Ring-opening transformations of cyclopropanol derivatives." Russian Chemical Reviews. Link

  • Gross, M. L. (2004). "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement." Journal of the American Society for Mass Spectrometry. Link

  • Nibbering, N. M. (2004). "The McLafferty rearrangement: a personal recollection." Journal of the American Society for Mass Spectrometry. Link

  • Banerjee, A., et al. (2024). "Electrochemical 1,3-oxofluorination of gem-difluorocyclopropanes." Organic Chemistry Frontiers. Link

Sources

A Senior Application Scientist's Guide to the Structural Analysis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates its physical properties, biological activity, and potential for therapeutic application. This guide provides a comprehensive look into the structural analysis of 1-(2,6-difluorophenyl)cyclopropan-1-ol, a molecule of significant interest due to its unique combination of a strained cyclopropyl ring and an electronically modified phenyl group.

While a solved crystal structure for this compound is not yet publicly available, this guide will provide a robust framework for its structural determination and analysis. We will achieve this by presenting a detailed, field-proven protocol for X-ray crystallography and by drawing insightful comparisons with the known crystal structure of a related compound, 1,3-difluorobenzene. This comparative approach will allow us to predict and understand the key structural features of our target molecule.

The Significance of Structural Analysis in Drug Discovery

The precise arrangement of atoms in a molecule, or its crystal structure, provides invaluable information for drug design and development. It allows for the rational design of more potent and selective drug candidates, the understanding of drug-receptor interactions, and the optimization of physicochemical properties such as solubility and stability. X-ray crystallography remains the gold standard for obtaining high-resolution structural data of small molecules.[1][2]

Experimental Workflow for X-ray Crystallography

The determination of a molecule's crystal structure is a meticulous process that can be broken down into several key stages. The following protocol outlines the typical workflow, from crystal growth to structure refinement.

Step 1: Crystal Growth

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step. For a novel compound like this compound, a variety of techniques should be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvent is critical and often requires extensive screening. For this compound, solvents of varying polarity, such as hexane, ethyl acetate, dichloromethane, and methanol, or mixtures thereof, should be tested.

Step 2: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms in the crystal. This involves two main stages:

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

The following diagram illustrates the key stages of the experimental workflow:

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound screening Solvent Screening synthesis->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth mounting Crystal Mounting growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation

Figure 1: Experimental workflow for X-ray crystallography.

A Comparative Case Study: The Crystal Structure of 1,3-Difluorobenzene

To provide a concrete example of the data obtained from an X-ray crystallography experiment, we will examine the crystal structure of 1,3-difluorobenzene. This molecule, while simpler than our target compound, shares the key feature of a difluorinated phenyl ring, making it a valuable point of comparison.

The crystallographic data for 1,3-difluorobenzene is summarized in the table below.[3][4][5]

Parameter1,3-Difluorobenzene
Chemical FormulaC₆H₄F₂
Molecular Weight114.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.6618(13)
b (Å)12.2849(5)
c (Å)7.2336(4)
β (°)106.842(3)
Volume (ų)2097.55(18)
Z16
Temperature (K)153
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.032

Data obtained from the Acta Crystallographica Section E publication on the crystal structure of 1,3-difluorobenzene.[3][4]

Predicted Structural Features of this compound and Comparison with 1,3-Difluorobenzene

Based on fundamental chemical principles and comparison with our analogue, we can predict several key structural features for this compound.

The Cyclopropyl Ring

The three-membered cyclopropyl ring is inherently strained, with C-C-C bond angles forced to be approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This strain influences the bonding and reactivity of the molecule. We can anticipate that the C-C bond lengths within the cyclopropyl ring will be shorter than a typical C-C single bond.

The Phenyl Ring and Fluorine Substituents

The 2,6-difluoro substitution pattern on the phenyl ring will have a significant impact on the molecule's conformation. The bulky fluorine atoms will sterically hinder the rotation of the phenyl ring relative to the cyclopropyl group. This will likely result in a preferred conformation where the two rings are not coplanar.

In our analogue, 1,3-difluorobenzene, the C-F bond lengths are a key parameter. We can expect similar C-F bond lengths in our target molecule. The crystal packing of 1,3-difluorobenzene is influenced by weak C-H···F hydrogen bonds.[3][4] It is plausible that similar intermolecular interactions will play a role in the crystal packing of this compound.

The Hydroxyl Group and Hydrogen Bonding

The hydroxyl group introduces the possibility of hydrogen bonding. In the solid state, it is highly likely that the molecules of this compound will form intermolecular hydrogen bonds, with the hydroxyl group of one molecule interacting with the hydroxyl group or a fluorine atom of a neighboring molecule. This will be a dominant factor in the overall crystal packing.

The following diagram illustrates a conceptual comparison of the structural features:

structural_comparison cluster_target Predicted Structure of this compound cluster_analogue Experimental Structure of 1,3-Difluorobenzene target Key Features: - Strained cyclopropyl ring - Non-coplanar phenyl and cyclopropyl rings - Intermolecular O-H···O or O-H···F hydrogen bonds comparison Comparative Analysis target->comparison analogue Key Features: - Planar phenyl ring - C-H···F intermolecular interactions analogue->comparison insights insights comparison->insights Insights for Structural Determination: - Expect steric hindrance to influence conformation - Hydrogen bonding will be a key packing motif - C-F bond lengths will be comparable

Figure 2: Conceptual comparison of structural features.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive roadmap for researchers to undertake this challenge. By following a rigorous experimental protocol and leveraging comparative structural analysis with known compounds like 1,3-difluorobenzene, we can anticipate and interpret the key structural features of this promising molecule. The insights gained from such studies are crucial for advancing the design and development of new and effective therapeutics.

References

  • Kirchner, M. T., Bläser, D., Boese, R., Thakur, T. S., & Desiraju, G. R. (2009). 1,3-Difluorobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2668. [Link]

  • ResearchGate. (n.d.). (PDF) 1,3-Difluorobenzene. Retrieved from [Link]

  • Armaroli, S., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2035. [Link]

  • PubChem. (n.d.). 1,3-Difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray Structural Analysis in the Crystalline Phase of a Nematogenic Fluoro-Phenyl Compound. Retrieved from [Link]

  • Hynes, M. J., et al. (2009). Phenyl N-(4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1036. [Link]

  • Morris, A. J., et al. (2019). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1534–1540. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Difluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Khan, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29199–29211. [Link]

  • ResearchGate. (n.d.). Structure of 1,2 difluorobenzene (ortho), 1,3 difluorobenzene (meta),.... Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ramachandran, K. (n.d.). Structure of 1,2-Difluorobenzene. Retrieved from [Link]

  • Jaskolski, M. (n.d.). PBdZ37 X-ray crystallography. Small molecules structure determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks for 1-arylcyclopropan-1-ols

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Validation

Executive Summary: The Strained Ring Challenge

In medicinal chemistry, the 1-arylcyclopropan-1-ol scaffold is a prized structural motif. It serves as a metabolic blocker (inhibiting CYP450 oxidation via the mechanism-based opening of the cyclopropane ring) and a conformationally restricted bioisostere of acyclic tertiary alcohols.

However, validating this structure—particularly distinguishing it from its acyclic precursors or ring-opened byproducts—requires a nuanced understanding of vibrational spectroscopy. Standard IR interpretation rules often fail here because the high ring strain (~27.5 kcal/mol) dramatically alters bond force constants.

This guide moves beyond basic peak assignment, using hybridization theory and comparative analysis to provide a definitive identification protocol.

The Spectroscopic Profile: Anatomy of a Strained Alcohol

The IR spectrum of 1-arylcyclopropan-1-ol is defined by the interplay between the aromatic system, the hydroxyl group, and the unique Walsh orbitals of the cyclopropane ring.

Zone A: The High-Frequency Region (3000 – 3700 cm⁻¹)
  • O-H Stretching (

    
    ): 
    
    • 3200–3550 cm⁻¹ (Broad): In neat films (ATR), extensive intermolecular hydrogen bonding broadens this peak.

    • 3600–3620 cm⁻¹ (Sharp): In dilute solution (

      
      ), the free O-H stretch appears.
      
    • Expert Insight: Unlike acyclic alcohols, the bulky 1-arylcyclopropyl group creates steric hindrance that may weaken H-bonding networks, often shifting the broad band to slightly higher frequencies than unhindered primary alcohols.

  • C-H Stretching (

    
    ): 
    
    • 3000–3100 cm⁻¹: This is the diagnostic "danger zone."

    • Aromatic C-H: Typically 3030–3080 cm⁻¹.

    • Cyclopropyl C-H: Due to the high s-character of the C-H bonds (approx.

      
       hybridization), these absorb unusually high, often 3080–3100 cm⁻¹ .
      
    • Visual Cue: Look for a "shoulder" or increased intensity on the high-frequency side of the aromatic C-H band.

Zone B: The "Silent" Aliphatic Region (2800 – 3000 cm⁻¹)
  • The "Negative" Fingerprint: Acyclic analogs (e.g., 2-phenylpropan-2-ol) show strong

    
     C-H stretching from methyl and methylene groups here.
    
  • Cyclopropanol Signature: Since the cyclopropyl C-H bonds are shifted >3000 cm⁻¹, this region is remarkably clean . A strong signal here indicates contamination with ring-opened byproducts or starting materials.

Zone C: The Fingerprint & Ring Strain (800 – 1500 cm⁻¹)
  • Absence of Methyl Umbrella (

    
    ): 
    
    • Acyclic analogs show a sharp, distinct peak at ~1380 cm⁻¹ .

    • 1-Arylcyclopropan-1-ols lack this peak completely. This is the most reliable rapid-check for product purity.

  • The "Stiff" C-O Stretch (

    
    ): 
    
    • Theory: The C-C bonds in the cyclopropane ring have high p-character (to accommodate the 60° angle). By conservation of orbital character, the exocyclic C-O bond gains s-character , becoming shorter and stiffer.

    • Observation: While standard tertiary alcohols absorb at ~1150 cm⁻¹, 1-arylcyclopropanols often shift to 1180–1230 cm⁻¹ .

  • Ring Breathing Mode:

    • ~1000–1025 cm⁻¹: A sharp, medium-intensity band characteristic of the cyclopropane ring pulsation. This is often distinct from the C-O stretch.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its most common impurities and analogs.

Spectral Feature1-Phenylcyclopropan-1-ol (Target)2-Phenylpropan-2-ol (Acyclic Analog)Acetophenone (Precursor)
O-H Stretch Yes (3200-3500 cm⁻¹)Yes (3200-3500 cm⁻¹)No
C=O Stretch No No Yes (Strong, ~1685 cm⁻¹)
Aliphatic C-H (<3000) Weak/Negligible Strong (Methyl/Ethyl)Weak (Methyl)
Cyclopropyl C-H (>3000) Yes (3080-3100 cm⁻¹)No No
Methyl Umbrella (~1380) Absent (Critical Diagnostic)Present (Strong)Present (Strong)
Ring Breathing (~1020) Present Absent Absent
Experimental Protocol: Synthesis & Characterization

This workflow ensures the integrity of the spectroscopic data, using the Kulinkovich Reaction as the standard synthesis route.

Step 1: Synthesis (Kulinkovich Protocol)
  • Reagents: Ethylmagnesium bromide (EtMgBr), Methyl Benzoate, Titanium(IV) isopropoxide (

    
    ).
    
  • Mechanism: Ligand exchange generates a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent to attack the ester carbonyl twice.

  • Quench: Careful acidic quench (10%

    
    ) is required to liberate the cyclopropanol from the titanate complex. Caution: Highly exothermic.
    
Step 2: Sample Preparation for IR
  • Method A: Neat Film (ATR)

    • Best for: Rapid purity check.[1]

    • Procedure: Place 1-2 mg of the oil/solid directly on the diamond crystal. Apply high pressure to ensure contact.[1]

    • Observation: Expect broad O-H bands.[2]

  • Method B: Solution Phase (

    
     or 
    
    
    
    )
    • Best for: Detailed structural validation.[1][2][3]

    • Procedure: Dissolve 5 mg sample in 1 mL solvent. Use a liquid cell with NaCl/KBr windows.

    • Why? Breaks intermolecular H-bonds, sharpening the O-H peak and revealing the true C-H fine structure >3000 cm⁻¹.

Step 3: Self-Validating Check
  • Pass Criteria: No C=O peak (1700 cm⁻¹), No Methyl peak (1380 cm⁻¹), Presence of OH (3300 cm⁻¹).

  • Fail Criteria: Presence of strong aliphatic C-H (2900 cm⁻¹) indicates ring opening to propiophenone or unreacted starting material.

Diagnostic Decision Tree (Workflow)

The following logic gate visualizes the decision process for confirming the 1-arylcyclopropan-1-ol structure.

IR_Validation Start Unknown Sample Spectrum Check_CO Check 1680-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Strong Peak Present Check_CO->Has_CO Yes No_CO Peak Absent Check_CO->No_CO No Result_Ketone Contamination: Starting Material (Ketone/Ester) Has_CO->Result_Ketone Check_OH Check 3200-3600 cm⁻¹ (Hydroxyl Region) No_CO->Check_OH No_OH Peak Absent Check_OH->No_OH No Has_OH Broad/Sharp Peak Present Check_OH->Has_OH Yes Result_Unknown Unknown Non-Alcohol No_OH->Result_Unknown Check_Methyl Check ~1380 cm⁻¹ (Methyl Umbrella Mode) Has_OH->Check_Methyl Has_Methyl Peak Present Check_Methyl->Has_Methyl Yes No_Methyl Peak Absent Check_Methyl->No_Methyl No (Critical Diagnostic) Result_Acyclic Isomer Identification: Acyclic Alcohol / Ring Opened Has_Methyl->Result_Acyclic Check_Ring Check 3000-3100 cm⁻¹ (Shoulder on Aromatic C-H) No_Methyl->Check_Ring Has_Shoulder Shoulder/Peak >3050 cm⁻¹ Check_Ring->Has_Shoulder Yes Final_Result CONFIRMED: 1-Arylcyclopropan-1-ol Has_Shoulder->Final_Result

Caption: Diagnostic logic flow for validating 1-arylcyclopropan-1-ols using exclusive IR spectral features.

References
  • Kulinkovich, O. G., & de Meijere, A. (2000).[4] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from

  • NIST Chemistry WebBook. (n.d.). 1-Phenyl-1-propanol Infrared Spectrum. Retrieved from

  • Specac. (n.d.). Interpreting Infrared Spectra: Alcohols and Hydrocarbons. Retrieved from

  • Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane and Its Derivatives. Accounts of Chemical Research, 29(5), 229–234.

Sources

Conformational analysis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol vs 1-phenylcyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the modulation of conformational dynamics is a potent strategy to improve binding affinity and metabolic stability. This guide compares the conformational landscapes of 1-phenylcyclopropan-1-ol (1-PCP) and its ortho-fluorinated analog, 1-(2,6-difluorophenyl)cyclopropan-1-ol (1-DFP) .

While 1-PCP exhibits a flexible rotational profile often governed by weak OH···


 interactions, 1-DFP introduces a "conformational lock" driven by the Ortho-Fluorine Effect . The introduction of 2,6-difluoro substituents restricts the rotation of the phenyl ring relative to the cyclopropyl scaffold and promotes an intramolecular OH···F hydrogen bond.[1] This structural rigidification significantly alters lipophilicity (

), pKa, and target selectivity, making 1-DFP a superior bioisostere for ortho-substituted biphenyls in drug design.

Structural & Conformational Dynamics[2][3]

The Baseline: 1-Phenylcyclopropan-1-ol (1-PCP)

For the unsubstituted 1-PCP, the conformational preference is dictated by the balance between conjugation (favoring a bisected conformation) and steric strain between the ortho-hydrogens and the cyclopropane ring (favoring a perpendicular conformation).

  • Rotational Freedom: The phenyl ring possesses a relatively low rotational energy barrier (

    
    2–3 kcal/mol).
    
  • OH Interaction: The hydroxyl group is generally free-rotating but may transiently engage in a weak OH···

    
     interaction with the phenyl ring, stabilizing the gauche conformer.
    
  • Result: In solution, 1-PCP exists as a dynamic ensemble of conformers, which can lead to entropic penalties upon binding to a protein target.

The Locked Analog: this compound (1-DFP)

The introduction of fluorine atoms at both ortho positions drastically alters the potential energy surface.

  • Steric Locking: The van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). This creates a steric clash with the cyclopropane methylene protons, destabilizing the bisected (planar) conformation and forcing the phenyl ring into a perpendicular orientation relative to the cyclopropane plane.

  • Intramolecular OH[1][2]···F Hydrogen Bond: A specific non-covalent interaction (OH···F) locks the hydroxyl group. Unlike the weak OH[3]···

    
     interaction, the OH···F contact (typically 2.0–2.2 Å) is electrostatic and directional, reducing the hydrogen bond donor capability to external solvents and effectively "hiding" the polar proton.
    
Visualization of Conformational Equilibrium

ConformationDynamics cluster_legend Mechanism of Action PCP_Bisected 1-PCP: Bisected (Sterically Disfavored) PCP_Perp 1-PCP: Perpendicular (Preferred) PCP_Bisected->PCP_Perp Low Barrier Rotation DFP_Locked 1-DFP: Locked Perpendicular (OH...F Stabilized) PCP_Perp->DFP_Locked 2,6-Difluoro Substitution (Steric + Electrostatic) Steric Clash Steric Clash H-Bond Lock H-Bond Lock

Figure 1: Conformational equilibrium shift. 1-PCP exists in dynamic equilibrium, while 1-DFP is funneled into a locked state by steric repulsion and H-bonding.

Physicochemical Consequences[3][6][7]

The conformational locking has measurable effects on physicochemical properties critical for drug development.

Property1-Phenylcyclopropan-1-ol (1-PCP)This compound (1-DFP)Impact on Drug Design
Conformation Flexible (Dynamic Equilibrium)Rigid (Perpendicular Locked)Reduced entropic penalty upon binding.
Intramolecular Interaction Weak OH[1][4]···

Strong OH···F (

Å)
"Masking" of polarity; improved membrane permeability.
Rotational Barrier Low (

2.5 kcal/mol)
High (>8.0 kcal/mol)Pre-organization of pharmacophore.
pKa (Acidity)

14.5 (Typical

alcohol)

12.5–13.0
Increased acidity due to electron-withdrawing F atoms (

effect).
Lipophilicity (

)
ModerateIncreasedIntramolecular H-bond reduces solvation energy, increasing

.

Experimental Protocols for Validation

To empirically validate these conformational differences, a multi-modal approach combining NMR, X-ray crystallography, and computational modeling is required.

Protocol A: Variable Temperature (VT) NMR

Objective: Determine the rotational energy barrier (


) of the phenyl ring.
  • Sample Preparation: Dissolve 10 mg of compound in 0.6 mL of non-polar solvent (e.g., Toluene-

    
     or CD
    
    
    
    Cl
    
    
    ) to minimize solvent competition for the OH group.
  • Data Acquisition:

    • Acquire

      
      H and 
      
      
      
      F NMR spectra at 298 K.
    • Cool the sample in 10 K decrements down to 180 K.

  • Analysis:

    • 1-PCP: Look for broadening of the ortho-proton signals. If rotation is fast, they appear equivalent. Slowing rotation splits them into distinct environments.

    • 1-DFP: The

      
      F signals should remain distinct or show complex coupling patterns due to the locked conformation. Calculate coalescence temperature (
      
      
      
      ) to derive
      
      
      using the Eyring equation.
Protocol B: Solution-State NOE Analysis

Objective: Confirm the spatial proximity of the OH proton to the Ortho-F (1-DFP) or Ortho-H (1-PCP).

  • Sequence: 1D NOE difference spectroscopy or 2D NOESY/HOESY (

    
    H-
    
    
    
    F).
  • Target Irradiation:

    • Irradiate the OH proton resonance.

  • Observation:

    • 1-DFP: Strong heteronuclear NOE (HOESY) cross-peak between OH and

      
      F indicates a distance 
      
      
      
      Å, confirming the intramolecular H-bond.
    • 1-PCP: NOE observed between OH and Ortho-H indicates a gauche conformation; absence suggests a trans or freely rotating orientation.

Protocol C: X-Ray Crystallography Workflow

Objective: definitive structural determination.

XRayWorkflow Start Compound Synthesis (>98% Purity) Growth Crystal Growth (Slow Evap: Hexane/EtOAc) Start->Growth Mount Mounting & Diffraction (Mo-Kα source, 100 K) Growth->Mount Solve Structure Solution (Direct Methods) Mount->Solve Analyze Geometric Analysis (Torsion Angles & H-Bonds) Solve->Analyze

Figure 2: Crystallography workflow. Key metric: Dihedral angle


(C-C-C-C) between cyclopropane and phenyl rings.

References

  • Conformational Control in Benzyl Alcohols

    • Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation.[5][2]

    • Source: Royal Society of Chemistry (RSC), 2024.
    • URL:[Link]

  • The Ortho-Fluorine Effect

    • Title: Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.[6][7][8]

    • Source: Chemistry – A European Journal, 2015.
    • URL:[Link]

  • Intramolecular OH···F Hydrogen Bonding

    • Title: Intramolecular OH[1][2][4]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins.

    • Source: Chemistry – A European Journal (PMC), 2015.
    • URL:[Link]

  • Perpendicular Conformation in Drug Design

    • Title: Achieving structural diversity using the perpendicular conformation of alpha-substituted phenylcyclopropanes.[9]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2008.[9]

    • URL:[Link]

  • Compound Data (1-DFP)

    • Title: this compound (PubChem CID 62669866).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2,6-Difluorophenyl)cyclopropan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,6-Difluorophenyl)cyclopropan-1-ol, a halogenated organic compound. By understanding the chemical nature of this compound and adhering to established best practices and regulatory requirements, we can mitigate risks and ensure compliant laboratory operations.

Understanding the Compound: Hazard Profile and Classification

This compound is classified as a skin, eye, and respiratory irritant.[1][2] Direct contact can lead to inflammation, redness, and pain.[1] Due to the presence of fluorine atoms on the phenyl ring, this compound is categorized as a halogenated organic waste .[3][4] This classification is critical as it dictates the specific disposal pathway required to prevent environmental contamination and comply with federal and local regulations.

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has stringent regulations for the management of hazardous wastes, including halogenated organic compounds.[5][6] Proper segregation of this waste stream is paramount, as mixing it with non-halogenated solvents can complicate and increase the cost of disposal.[7]

Property Information Source
Chemical Formula C₉H₈F₂O[2][8]
Molecular Weight 170.16 g/mol [2]
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][2]
Waste Classification Halogenated Organic Waste[3][4]
Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][5]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Designate a specific waste container for halogenated organic compounds. This container should be clearly labeled.

  • Do NOT mix this compound waste with non-halogenated organic solvents, aqueous waste, or solid waste.[3][7] Cross-contamination can lead to complex and expensive disposal procedures.

Step 3: Waste Container Selection and Labeling

The choice of waste container is crucial to prevent leaks and reactions.

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable, but avoid metal containers for acidic waste.[5]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] If other halogenated solvents are collected in the same container, list all components and their approximate percentages.[3][7]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are considered Satellite Accumulation Areas under RCRA, which allows for the collection of hazardous waste at or near the point of generation.[9]

  • The waste container should be kept closed at all times , except when adding waste.[6][7]

  • The SAA should be under the direct control of laboratory personnel.[5]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Step 5: Requesting Waste Pickup

Once the waste container is full (no more than 90% capacity to allow for expansion) or the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5][6]

  • Complete any required waste pickup forms, providing accurate information about the container's contents.

  • Store the sealed and labeled container in a designated, secure area until it is collected.

Visualizing the Disposal Pathway

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Designated Halogenated Waste Container) A->B Handle with Care C Step 3: Select & Label Container ('Hazardous Waste', Chemical Name) B->C Prevent Cross-Contamination D Step 4: Accumulate in SAA (Keep Container Closed) C->D Ensure Compliance E Step 5: Request Waste Pickup (Contact EHS/Licensed Contractor) D->E Prepare for Removal F Final Disposal (Incineration by Approved Facility) E->F Safe & Compliant Disposal

Caption: Disposal workflow for this compound.

The Rationale Behind Incineration

For many halogenated organic compounds, high-temperature incineration is the preferred disposal method.[10][11] This process is conducted in specialized facilities equipped with flue gas scrubbing systems to neutralize acidic gases (such as hydrogen fluoride) that are produced during combustion, thereby preventing their release into the atmosphere.[11] Land disposal of halogenated organic wastes is heavily restricted by the EPA to prevent the contamination of soil and groundwater.[12]

Building a Culture of Safety and Compliance

The proper management of chemical waste is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By adhering to these guidelines for the disposal of this compound, you are contributing to a safer laboratory environment and ensuring your institution's compliance with environmental regulations. Always consult your institution's specific waste management plan and contact your EHS department with any questions.

References

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • BASF. Safety data sheet. [Link]

  • PubChemLite. This compound. [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • NY.Gov. Lab Waste Management and RCRA Updates for Colleges and Universities. [Link]

  • Regulations.gov. Hazards identification SECTION 3. [Link]

  • US EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

  • US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

Sources

Personal protective equipment for handling 1-(2,6-Difluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

1-(2,6-Difluorophenyl)cyclopropan-1-ol is a specialized fluorinated building block, frequently utilized in the synthesis of CFTR modulators and kinase inhibitors.[1] Its structure combines a strained cyclopropane ring with an electron-deficient 2,6-difluorophenyl group.[1]

While standard Safety Data Sheets (SDS) classify this compound as an Irritant (H315, H319, H335), operational experience dictates a higher tier of caution. The lipophilicity introduced by the difluoro-substitution enhances skin permeability, and the cyclopropanol moiety possesses latent reactivity (ring-opening) under acidic or radical conditions.[1]

Core Safety Directive: Treat this compound as a Potent Pharmaceutical Intermediate (Band 3) . Engineering controls are primary; PPE is the critical redundancy.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Double Nitrile Gloves (min 0.11 mm thickness).[1]Provides sufficient barrier against solid dust.[1] The outer glove is sacrificial; the inner glove maintains the sterile/clean barrier.
Hand Protection (Solution) SilverShield® (Laminate) under Nitrile.[1]Fluorinated aromatics in organic solvents (e.g., DCM, THF) can permeate standard nitrile.[1] Laminate liners prevent breakthrough.
Ocular/Face Chemical Splash Goggles (Indirect Vent).[1]Safety glasses are insufficient.[1] The fine electrostatic dust of fluorinated solids can bypass side shields.[1]
Respiratory N95/P100 (if outside hood) or Fume Hood (Primary).[1]Inhalation of fluorinated cyclopropanes can cause respiratory tract inflammation.[1] Always prioritize the hood.[1]
Body Defense Tyvek® Lab Coat (Wrist-fitted) + Closed-toe leather/composite shoes.[1]Standard cotton coats absorb liquids.[1] Tyvek repels dust and incidental splashes.[1]

Operational Protocols: From Storage to Synthesis

Phase A: Reception & Storage Logic[1]
  • Thermal Stability: Cyclopropanols can be sensitive to autoxidation.[1] Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Segregation: Store away from strong acids and oxidizers.[1] Acidic vapors can trigger the rearrangement of the cyclopropane ring to a propyl ketone, potentially generating heat or pressure.

Phase B: Weighing & Transfer (The Critical Step)

Fluorinated solids are notorious for static triboelectric charging .[1] The powder will attempt to "fly" or cling to spatulas, increasing contamination risk.[1]

  • Engineering Control: Operate inside a Chemical Fume Hood or Powder Containment Enclosure.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat and spatula before transfer.[1]

  • Tool Selection: Use PTFE-coated or ceramic spatulas .[1] Avoid metal if trace metal catalysis is a concern for your downstream coupling, though the compound itself is stable to stainless steel.[1]

Phase C: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly.[1] The heat of solution is generally low, but the strained ring energy (approx. 27 kcal/mol) means any unexpected exotherm from impurities must be managed.[1]

  • Inertion: Always purge the headspace with Nitrogen/Argon.[1] Oxygen can initiate radical ring-opening of cyclopropanols.[1]

Emergency Response & Disposal

Scenario: Spillage (Solid)

  • Do NOT sweep. Sweeping generates aerosols.[1]

  • Cover spill with wet paper towels (dampened with water/surfactant) to suppress dust.[1]

  • Scoop into a wide-mouth jar.

  • Clean surface with a mild detergent, followed by an alcohol wipe.[1]

Scenario: Skin Contact

  • Immediate Drench: Wash with soap and water for 15 minutes.[1]

  • Fluorine Consideration: Unlike HF, this compound does not release free fluoride ions immediately upon contact, so Calcium Gluconate is not required.[1] However, monitor for delayed dermatitis due to the lipophilic nature of the fluorinated ring.

Disposal Protocol

  • Waste Stream: Halogenated Organic Waste.[1]

  • Destruction: High-temperature incineration (>1100°C) with scrubber systems.[1] This is required to capture HF gas generated during the combustion of the difluorophenyl group.

  • Never dispose of down the drain.

Visualized Workflow (Logic Map)

The following diagram illustrates the decision logic for handling this compound, ensuring safety barriers are active before exposure occurs.

HandlingProtocol cluster_PPE Mandatory PPE Zone Start START: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid (Powder/Crystal) CheckState->Solid Solution Solution (Organic Solvent) CheckState->Solution StaticControl Apply Anti-Static Gun (Mitigate Fluorine Charge) Solid->StaticControl Weighing Weigh in Fume Hood (Double Nitrile Gloves) StaticControl->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction GloveSelect Select Barrier: Laminate/SilverShield Liner Solution->GloveSelect Transfer Transfer via Cannula/Syringe (Avoid Open Pouring) GloveSelect->Transfer Transfer->Reaction Waste Disposal: Halogenated Stream Reaction->Waste Post-Experiment

Figure 1: Decision logic for handling fluorinated cyclopropanols. Note the divergence in glove selection based on physical state.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2][3] [Link]

  • PubChem. (n.d.).[1] Compound Summary: this compound (CAS 1250163-79-1).[1][4] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.